trans-ACPD
Beschreibung
Eigenschaften
IUPAC Name |
1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272273 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-67-6 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of trans-ACPD on Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) and serves as a classical non-selective agonist for metabotropic glutamate receptors (mGluRs). Its ability to activate multiple mGluR subtypes has made it an invaluable pharmacological tool for elucidating the diverse physiological roles of these receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with mGluR subtypes, the subsequent activation of intracellular signaling cascades, and the experimental protocols used to characterize these effects. Quantitative data on its potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.
Introduction to Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are a family of eight G protein-coupled receptors (GPCRs) that mediate the diverse effects of the principal excitatory neurotransmitter, glutamate.[1] These receptors are classified into three groups based on sequence homology, pharmacology, and downstream signaling pathways:[1][2][3]
-
Group I mGluRs: Includes mGluR1 and mGluR5. They are typically located postsynaptically and couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[2][4]
-
Group II mGluRs: Includes mGluR2 and mGluR3. These are often found presynaptically and couple to Gαi/o proteins to inhibit adenylyl cyclase.[2][5]
-
Group III mGluRs: Includes mGluR4, mGluR6, mGluR7, and mGluR8. They also couple to Gαi/o to inhibit adenylyl cyclase and are predominantly located presynaptically.[3]
This compound was one of the first ligands developed that could discriminate between ionotropic and metabotropic glutamate receptors, significantly advancing the study of mGluR function.
Mechanism of Action of this compound
This compound acts as a broad-spectrum agonist, primarily activating Group I and Group II mGluRs with varying potencies.[2][6] Upon binding to the Venus flytrap domain of the receptor, this compound induces a conformational change that triggers the activation of associated G proteins, initiating distinct intracellular signaling cascades depending on the receptor subtype.
Group I mGluR Activation
Activation of mGluR1 and mGluR5 by this compound initiates the Gαq/11 signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9] This cascade is fundamental to the role of Group I mGluRs in modulating synaptic plasticity and neuronal excitability.[4]
Figure 1: Group I mGluR (Gq-coupled) signaling pathway activated by this compound.
Group II & III mGluR Activation
When this compound binds to Group II (and to a lesser extent, Group III) mGluRs, it activates the Gαi/o signaling pathway. The activated G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][10] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, often resulting in the presynaptic inhibition of neurotransmitter release.
Figure 2: Group II mGluR (Gi-coupled) signaling pathway activated by this compound.
Quantitative Data: Potency of this compound
The potency of this compound, measured by the half-maximal effective concentration (EC50), varies across the mGluR subtypes. It is most potent at Group II receptors, followed by Group I. Its activity at Group III receptors is significantly lower.
| Receptor Subtype | Group | EC50 (μM) | Reference(s) |
| mGluR1 | I | 15 | [6][11] |
| mGluR2 | II | 2 | [6][11] |
| mGluR3 | II | 40 | |
| mGluR4 | III | ~800 | [6][11] |
| mGluR5 | I | 23 | [6][11] |
| mGluR6 | III | 82 |
Note: Data are compiled from studies using recombinant receptor systems (e.g., CHO or BHK cells) and may vary depending on the specific assay conditions.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR subtype in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[12]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495) and varying concentrations of this compound.[12][13]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold buffer.[12][14]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[12]
Figure 3: General workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay (for Group I mGluRs)
This functional assay measures the accumulation of inositol phosphates, a direct downstream product of Gq/11 activation, providing a readout of agonist activity at mGluR1 and mGluR5.
Protocol Outline:
-
Cell Culture and Labeling: Culture cells expressing the target Group I mGluR (e.g., CHO-mGluR5) in 96-well plates. Incubate the cells overnight with myo-[³H]inositol to label the membrane phosphoinositides.[7][15]
-
Stimulation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.[7][16] Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[7]
-
Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with a cold acid solution (e.g., 0.1 M HCl).[7]
-
Separation and Quantification: Transfer the cell lysates to anion-exchange chromatography columns to separate the [³H]-inositol phosphates from free [³H]-inositol. Elute the accumulated [³H]-IPs and quantify using a liquid scintillation counter.[7]
-
Data Analysis: Plot the amount of [³H]-IPs accumulated against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
cAMP Accumulation Assay (for Group II & III mGluRs)
This functional assay measures changes in intracellular cAMP levels to determine agonist activity at Gi/o-coupled receptors like mGluR2 and mGluR3.
Protocol Outline:
-
Cell Culture: Plate cells expressing the target Group II or III mGluR in 96-well plates.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.[13] The inhibitory effect of this compound on the forskolin-stimulated cAMP production is then measured.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen™-based assay.[17][18] These assays typically involve competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.[18]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to generate an inhibition curve and calculate the EC50 value.[19]
Conclusion
This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its non-selective agonist activity across Group I and Group II mGluRs allows for the broad investigation of mGluR-dependent signaling and physiology. A thorough understanding of its mechanism of action, potency at different receptor subtypes, and the experimental methods used for its characterization is essential for researchers and drug development professionals working to unravel the complexities of glutamate signaling in the central nervous system.
References
- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GluR | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pnas.org [pnas.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of glutamate (B1630785) that serves as a potent agonist for metabotropic glutamate receptors (mGluRs). As a key pharmacological tool, this compound has been instrumental in elucidating the complex roles of mGluRs in modulating synaptic transmission and plasticity. This technical guide provides an in-depth overview of the function of this compound in synaptic plasticity, with a focus on its effects on long-term potentiation (LTP) and long-term depression (LTD), the underlying signaling cascades, and detailed experimental methodologies for its application in research settings.
Core Concepts: this compound and Metabotropic Glutamate Receptors
This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors.[1] Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to the Gq/G11 family of G-proteins.[1] Activation of these receptors by this compound initiates a signaling cascade involving phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC). This signaling pathway is central to the modulatory effects of this compound on synaptic plasticity.
Data Presentation: Quantitative Effects of this compound on Synaptic Plasticity
The following tables summarize the quantitative effects of this compound on key aspects of synaptic function and plasticity as reported in the scientific literature.
| Parameter | Agonist | Concentration (µM) | Effect | Brain Region | Reference |
| EC50 Values | (±)-trans-ACPD | 15 | - | mGluR1 | [1] |
| 23 | - | mGluR5 | [1] | ||
| 2 | - | mGluR2 | [1] | ||
| ~800 | - | mGluR4 | [1] | ||
| Short-Term Potentiation (STP) | This compound | Not specified | Enhancement | CA1 Hippocampus | [2] |
| Long-Term Potentiation (LTP) | This compound | Not specified | Enhancement | CA1 Hippocampus | [2][3] |
| Intracellular Calcium | This compound | ≤ 100 | 200-600 nM increase in dendritic Ca2+ | Cultured Cerebellar Purkinje Neurons | [4] |
| Membrane Potential | This compound | Not specified | Hyperpolarization (in ~78% of neurons) | Basolateral Amygdala | [5] |
| This compound | High concentrations | Depolarization with oscillation | Dorsolateral Septal Nucleus | [6] | |
| Synaptic Transmission | This compound | Low dose | Selective enhancement of tactile inputs | Primate Spinothalamic Tract | [7] |
Signaling Pathways
The activation of Group I mGluRs by this compound initiates a well-characterized signaling cascade that plays a pivotal role in modulating synaptic plasticity.
Group I mGluR Signaling Cascade
Caption: this compound activates Group I mGluRs, initiating the Gq/PLCβ pathway.
Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the general steps for investigating the effects of this compound on long-term potentiation (LTP) in acute hippocampal slices.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.
-
Cutting ACSF Composition (in mM): 110 Choline Chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.
-
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber containing standard ACSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. LTP Induction and Drug Application:
-
Apply this compound at the desired concentration (e.g., 10-100 µM) to the perfusing ACSF for a defined period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[10][11]
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Experimental Workflow for Investigating this compound Effects on LTP
Caption: Workflow for an in vitro LTP experiment with this compound application.
Conclusion
This compound remains an invaluable pharmacological agent for probing the intricate mechanisms of metabotropic glutamate receptor function in synaptic plasticity. Its ability to modulate both LTP and LTD through the activation of Gq-coupled signaling pathways has significantly advanced our understanding of the molecular underpinnings of learning and memory. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations into the complexities of synaptic function and dysfunction. Further research into the subtype-specific effects of mGluR agonists and their downstream signaling targets will continue to refine our knowledge and potentially unveil novel therapeutic avenues for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic Plasticity in the Hippocampus Shows Resistance to Acute Ethanol Exposure in Transgenic Mice with Astrocyte-Targeted Enhanced CCL2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
Signaling Pathways Activated by trans-ACPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD ((±)-1-Amino-1,3-dicarboxycyclopentane) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). It has been instrumental in elucidating the physiological roles of these receptors throughout the central nervous system. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Signaling Pathways
This compound primarily activates two distinct signaling cascades through its interaction with Group I and Group II metabotropic glutamate receptors.
Group I mGluR Signaling: The Phosphoinositide Pathway
Group I mGluRs, which include mGluR1 and mGluR5, are predominantly coupled to Gq/G11 proteins.[1][2][3] Activation of these receptors by this compound initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] This enzymatic reaction generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] The subsequent rise in cytosolic Ca2+ can lead to various cellular responses, including the activation of calcium-dependent enzymes and ion channels.[5] Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, modulating their activity and influencing cellular processes such as gene expression and synaptic plasticity.[6][7]
Group II mGluR Signaling: The Adenylyl Cyclase Inhibition Pathway
Group II mGluRs, comprising mGluR2 and mGluR3, are primarily coupled to Gi/Go proteins.[8][9][10] Upon activation by this compound, the Gi/Go proteins inhibit the activity of adenylyl cyclase.[8][10] This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] As a result, the activity of cAMP-dependent protein kinase (PKA) is reduced, leading to altered phosphorylation states of its downstream targets. This pathway generally serves to modulate neuronal excitability and neurotransmitter release.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with mGluRs and its downstream effects.
| Receptor Subtype | EC50 (μM) | G-Protein Coupling | Primary Signaling Pathway | Reference |
| mGluR1 | 15 | Gq/G11 | Phosphoinositide Hydrolysis | [11] |
| mGluR2 | 2 | Gi/Go | Adenylyl Cyclase Inhibition | [11] |
| mGluR5 | 23 | Gq/G11 | Phosphoinositide Hydrolysis | [11] |
| mGluR4 | ~800 | Gi/Go | Adenylyl Cyclase Inhibition | [11] |
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Dendritic Ca²⁺ Increase | 200-600 nM | Cultured Cerebellar Purkinje Neurons | Brief pulses of ≤ 100 μM this compound | [4] |
| cAMP Accumulation ED50 | 47.8 μM | Rat Cerebral Cortical Slices | [³H]adenine-prelabelling technique | [5] |
| Inhibition of Cell Proliferation IC50 (as a PKC inhibitor) | ~2.5 μM | Cancer Cells | Not specified | [12] |
Experimental Protocols
Phosphoinositide Hydrolysis Assay
This protocol outlines the measurement of inositol phosphate (B84403) accumulation following mGluR activation using radioactive labeling.
1. Cell Culture and Labeling:
-
Culture cells (e.g., astrocytes, HEK293 cells expressing the mGluR of interest) in appropriate media.
-
Incubate cells with myo-[³H]inositol (1 μCi/ml) in inositol-free medium for 24-48 hours to label the phosphoinositide pool.[13][14]
2. Stimulation:
-
Wash the cells with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Pre-incubate the cells with the LiCl-containing buffer for 15-30 minutes.
-
Add this compound at the desired concentrations and incubate for the desired time (e.g., 30-60 minutes).
3. Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) or trichloroacetic acid (e.g., 10%).[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the protein and lipid fractions. The supernatant contains the water-soluble inositol phosphates.
4. Separation and Quantification:
-
Neutralize the supernatant with a suitable buffer (e.g., KOH with a pH indicator).
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).[13][15]
-
Elute the fractions with increasing concentrations of ammonium (B1175870) formate/formic acid.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
Intracellular Calcium Imaging with Fura-2
This protocol describes the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2.
1. Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy.
-
Prepare a loading solution containing Fura-2 AM (acetoxymethyl ester form of Fura-2, typically 1-5 µM) in a physiological salt solution (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
2. Dye Loading:
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh physiological salt solution to remove extracellular dye.
-
Allow for a de-esterification period of at least 30 minutes, during which the AM ester is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.
3. Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.
-
Acquire baseline fluorescence ratios (F340/F380) before stimulation.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
4. Calibration (Optional):
-
At the end of the experiment, the fluorescence ratios can be calibrated to absolute calcium concentrations by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of a high calcium solution (to obtain Rmax) and then a calcium-free solution with a chelator like EGTA (to obtain Rmin).
Whole-Cell Voltage-Clamp Recording
This electrophysiological technique is used to measure the ion currents across the cell membrane in response to this compound.
1. Slice Preparation (for brain slice recordings):
-
Anesthetize the animal and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Recording Setup:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution should contain appropriate ions (e.g., K-gluconate), a pH buffer (e.g., HEPES), and an energy source (e.g., ATP, GTP).
3. Establishing a Whole-Cell Recording:
-
Approach a neuron under visual guidance (e.g., DIC optics) and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a desired holding potential (e.g., -70 mV).
4. Data Acquisition:
-
Record baseline membrane currents.
-
Bath-apply this compound at the desired concentration and record the induced changes in holding current.
-
Pharmacological agents can be co-applied to isolate specific components of the current.
Conclusion
This compound is a powerful pharmacological tool for investigating the complex signaling networks regulated by metabotropic glutamate receptors. Its activation of both Gq/G11- and Gi/Go-coupled pathways underscores the diverse modulatory roles of mGluRs in neuronal function. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting these critical signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Group 1 metabotropic glutamate receptors 1 and 5 form a protein complex in mouse hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. mdpi.com [mdpi.com]
- 11. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Phosphoinositols and Phosphoinositides Using Radio High-Performance Liquid Chromatography Flow Detection | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Effects of trans-ACPD on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal pharmacological tool used to investigate the function of metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, this compound has been instrumental in elucidating the complex and often contradictory roles these receptors play in modulating neuronal excitability, synaptic transmission, and plasticity. This guide synthesizes key findings, presents quantitative data, outlines common experimental protocols, and provides visual diagrams of the core signaling pathways and workflows.
Core Mechanism of Action
This compound is a conformationally restricted analog of glutamate that selectively activates metabotropic, but not ionotropic, glutamate receptors.[1] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are active at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[2] The EC50 values demonstrate its varying potency, with the highest affinity for mGluR2 (2 µM), followed by mGluR1 (15 µM) and mGluR5 (23 µM).[2]
The diverse effects of this compound on neuronal excitability are primarily mediated by the activation of G-protein coupled receptors. The most commonly studied excitatory effects are linked to the Group I mGluR pathway . Activation of these receptors leads to the coupling and activation of the Gq/G11 family of G-proteins. This initiates a canonical signaling cascade involving the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG and Ca2+ synergistically activate Protein Kinase C (PKC). These downstream effectors ultimately modulate the activity of various ion channels to alter the neuron's membrane potential and firing characteristics.
Quantitative Effects on Neuronal Physiology
The application of this compound produces a wide range of effects that are highly dependent on the neuronal population, brain region, and underlying expression of mGluR subtypes. These effects can be broadly categorized as excitatory (depolarizing), inhibitory (hyperpolarizing), or modulatory of synaptic transmission.
| Neuron Type / Brain Region | This compound Concentration | Primary Effect | Quantitative Measurement | Reference |
| Cerebellar Purkinje Neurons | ≤ 100 µM | Intracellular Ca²⁺ Increase | 200-600 nM increase in dendritic Ca²⁺ | [3] |
| Cerebellar Purkinje Neurons | 10 µM | Inward Current | Small inward current with increased conductance | [3] |
| Thalamocortical Neurons (Gα11 −/−) | 50 µM | Membrane Depolarization | 23 ± 1 mV | [4] |
| Thalamocortical Neurons (Gα11 −/−) | 100 µM | Membrane Depolarization | 17 ± 2 mV | [4] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | 50 µM | Membrane Depolarization | 11 ± 2 mV | [4] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | 100 µM | Membrane Depolarization | 8 ± 2 mV | [4] |
| Thalamocortical Neurons (Gα11 −/−) | 50 µM | Firing Rate Increase | Induces tonic firing at 32 ± 2 Hz | [4] |
| Thalamocortical Neurons (Gα11 −/−) | 100 µM | Firing Rate Increase | Induces tonic firing at 44 ± 11 Hz | [4] |
| Basolateral Amygdala Neurons | Not specified | Membrane Hyperpolarization | Reversal potential of -84 mV (K⁺ conductance) | [5][6][7] |
| Basolateral Amygdala Afferents | ~50 µM (EC50) | Presynaptic Inhibition | Dose-dependent reduction in EPSP amplitude | [8] |
| Rat Neocortical Slices | 10-200 µM | Modulation of Epileptiform Activity | Dose-dependent decrease in event frequency | [9] |
| Dorsolateral Septal Nucleus | Not specified | Membrane Depolarization | Elicits depolarization with oscillation | [10] |
Diverse Physiological Consequences
In many central neurons, such as those in the hippocampus and thalamus, this compound causes a slow membrane depolarization that can increase firing rates or shift firing patterns from bursting to tonic.[4] This excitatory effect is often attributed to the suppression of potassium (K⁺) channels, including Ca²⁺-activated K⁺ currents, which reduces the after-hyperpolarization following action potentials.[1] In other cases, like cerebellar Purkinje cells, this compound induces a small inward current, potentially mediated by the Na⁺/Ca²⁺ exchanger, following the release of intracellular calcium.[3]
Contrary to its excitatory effects elsewhere, this compound can be inhibitory in specific regions. In approximately 78% of neurons in the basolateral amygdala (BLA), this compound induces a membrane hyperpolarization.[5][7] This effect is mediated by a G-protein-dependent activation of a TEA-sensitive, calcium-dependent potassium conductance.[5][6] This requires the release of calcium from intracellular stores, demonstrating that the same initial signaling event (IP3-mediated Ca²⁺ release) can lead to opposite outcomes on excitability depending on the complement of ion channels present in the neuron.
This compound significantly modulates synaptic transmission, often through presynaptic mechanisms. In the BLA and hippocampus, activation of presynaptic mGluRs by this compound leads to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs).[8][11] This suggests that this compound can act as a brake on glutamate release from presynaptic terminals, serving as an important negative feedback mechanism to regulate synaptic efficacy.[8][11]
Standard Experimental Protocol: In Vitro Slice Electrophysiology
The investigation of this compound's effects on neuronal excitability is predominantly conducted using in vitro brain slice preparations combined with whole-cell patch-clamp electrophysiology. This method allows for the stable recording of a single neuron's electrical activity while enabling precise pharmacological manipulation.
4.1 Brain Slice Preparation
-
Anesthesia and Euthanasia: The animal (typically a rodent) is deeply anesthetized and euthanized according to approved institutional protocols.
-
Brain Extraction: The brain is rapidly removed and submerged in an ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution, which is a modified artificial cerebrospinal fluid (aCSF) designed to minimize excitotoxicity during slicing.
-
Slicing: The brain is sectioned into thin slices (e.g., 250-350 µm) using a vibratome.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before recording.
4.2 Whole-Cell Patch-Clamp Recording
-
Slice Transfer: A single slice is transferred to a recording chamber on the stage of an upright microscope and is continuously superfused with oxygenated aCSF.
-
Neuron Visualization: Neurons within the desired brain region are visualized using differential interference contrast (DIC) optics.
-
Pipette Positioning: A glass micropipette (resistance 3-6 MΩ), filled with an intracellular solution, is guided to the membrane of the target neuron.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: A brief pulse of negative pressure is applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior.
4.3 Pharmacological Application and Data Acquisition
-
Baseline Recording: The neuron's baseline electrical properties (e.g., resting membrane potential, input resistance, firing pattern) are recorded in current-clamp mode.
-
Bath Application: this compound is added to the superfusing aCSF at a known concentration. The solution is allowed to perfuse the slice completely.
-
Effect Recording: Changes in the neuron's electrical activity are recorded throughout the drug application period.
-
Washout: The superfusion is switched back to the control aCSF to wash out the drug and observe any reversal of the effect.
Conclusion and Implications
This compound is a powerful agonist for probing the function of metabotropic glutamate receptors. Its effects on neuronal excitability are remarkably diverse, capable of producing robust depolarization, hyperpolarization, and potent modulation of synaptic transmission. The ultimate physiological outcome of mGluR activation by this compound depends critically on the specific G-protein and downstream effector pathways available within a given neuron, particularly the complement of ion channels it expresses. This complexity underscores the role of mGluRs not as simple excitatory or inhibitory receptors, but as sophisticated modulators that fine-tune neural circuit activity. For drug development professionals, understanding this context-dependent signaling is crucial for predicting the therapeutic effects and potential side effects of compounds targeting the mGluR system.
References
- 1. acnp.org [acnp.org]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Molecular Probe: A Technical Guide to trans-ACPD in Neuroscience
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) stands as a landmark pharmacological tool in the history of neuroscience. Its discovery and characterization were pivotal in distinguishing and exploring the function of metabotropic glutamate (B1630785) receptors (mGluRs) from their ionotropic counterparts. This technical guide provides an in-depth exploration of the discovery, history, and core neuropharmacological applications of this compound. It includes a compilation of its receptor affinity and efficacy, detailed experimental protocols for its use in key neuroscience assays, and visualizations of the signaling pathways it modulates and the workflows in which it is employed. This document is intended to serve as a comprehensive resource for researchers utilizing or investigating this compound and other mGluR ligands in basic and translational neuroscience.
Discovery and Historical Context
The story of this compound is intrinsically linked to the evolving understanding of glutamate as the primary excitatory neurotransmitter in the central nervous system. In the late 1980s, the classification of glutamate receptors was largely confined to the ionotropic subtypes: NMDA, AMPA, and Kainate receptors, defined by their selective agonists. However, a growing body of evidence suggested the existence of another class of glutamate receptors that, instead of forming ion channels, were coupled to intracellular second messenger systems.
A significant breakthrough came with the characterization of this compound. This conformationally restricted analog of glutamate was found to stimulate phosphoinositide (PI) hydrolysis in neuronal preparations, a hallmark of G-protein coupled receptor (GPCR) activation.[1][2] Unlike other glutamate agonists such as quisqualate, the effects of this compound were not blocked by the conventional ionotropic glutamate receptor antagonists. This pharmacological distinction provided compelling evidence for a separate class of "metabotropic" glutamate receptors.
The seminal work in the early 1990s demonstrated that this compound could elicit a variety of physiological responses in neurons, including oscillations in membrane potential in dorsolateral septal nucleus neurons and calcium mobilization in cerebellar Purje cells, further solidifying the concept of metabotropic glutamate signaling.[1][3] Subsequent cloning and pharmacological studies revealed that this compound acts as a selective agonist at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors, making it an invaluable tool for probing the diverse functions of these receptors throughout the brain.
Chemical Synthesis
The racemic mixture of (±)-trans-ACPD is a synthetic compound. More recently, enantioselective syntheses have been developed to isolate the active (1S,3R) enantiomer. One such approach involves an alkylidene carbene 1,5-C-H insertion reaction as a key step to construct the chiral quaternary center. The synthesis often starts from L-serine or Garner's aldehyde, proceeding through a ketone cyclization precursor. Treatment with lithio(trimethylsilyl)diazomethane initiates the key insertion reaction to form the cyclopentene (B43876) ring with high enantiomeric excess. Subsequent functional group manipulations then yield the final (1S,3R)-ACPD product.
Pharmacological Profile: Quantitative Data
This compound is a non-selective agonist for Group I and Group II mGluRs. Its potency varies across the different receptor subtypes. The following tables summarize the reported EC50 (half-maximal effective concentration) and Ki (inhibitor constant) values for this compound at various mGluR subtypes.
| Receptor Subtype | Reported EC50 (µM) | Reference(s) |
| mGluR1 | 15 | [4][5] |
| mGluR2 | 2 | [4][5] |
| mGluR4 | ~800 | [4][5] |
| mGluR5 | 23 | [4][5] |
| General (PI Hydrolysis) | 51 | [5] |
Note: EC50 values can vary depending on the expression system and the specific assay used.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by activating distinct intracellular signaling cascades depending on the mGluR subtype it binds to.
Group I mGluR Signaling (mGluR1 & mGluR5)
Activation of Group I mGluRs by this compound initiates the Gq/11 G-protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium stores, while DAG, in conjunction with this elevated calcium, activates protein kinase C (PKC).
Group II mGluR Signaling (mGluR2 & mGluR3)
Upon binding of this compound to Group II mGluRs, the inhibitory G-protein, Gi/o, is activated. The α subunit of Gi/o dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets, often resulting in the presynaptic inhibition of neurotransmitter release.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes the recording of this compound-induced currents or changes in membrane potential from neurons in acute brain slices.
Materials:
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), slicing: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.
-
aCSF, recording: Same as slicing aCSF.
-
Intracellular solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
Patch pipettes (3-5 MΩ)
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
(±)-trans-ACPD stock solution (e.g., 10 mM in dH2O).
Procedure:
-
Slice Preparation: Anesthetize and decapitate a rodent (e.g., rat or mouse). Rapidly remove the brain and place it in ice-cold, carbogenated slicing aCSF. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Recovery: Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Recording: Place a slice in the recording chamber and perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min. Visualize neurons using DIC optics.
-
Patching: Obtain a giga-ohm seal on a target neuron and establish a whole-cell configuration.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at -70 mV to record postsynaptic currents. In current-clamp mode, record the resting membrane potential and firing properties.
-
This compound Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration (typically 10-100 µM). Bath-apply the this compound-containing aCSF for a defined period (e.g., 2-5 minutes) and record the induced current or change in membrane potential.
-
Washout: Perfuse with standard recording aCSF to wash out the drug and observe recovery.
Calcium Imaging with Fura-2 AM in Cultured Neurons
This protocol details the measurement of this compound-induced intracellular calcium changes in cultured neurons using the ratiometric dye Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence imaging microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
(±)-trans-ACPD stock solution.
Procedure:
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the neuronal cultures in this solution for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with HBSS.
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensity at these two wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
This compound Application: Perfuse the chamber with HBSS containing the desired concentration of this compound (e.g., 50-100 µM).[3]
-
Data Acquisition: Continuously record the F340/F380 ratio to measure the change in intracellular calcium concentration over time.
-
Washout: Perfuse with standard HBSS to wash out the this compound and monitor the return of the calcium signal to baseline.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of [³H]inositol phosphates, a direct downstream consequence of Group I mGluR activation.
Materials:
-
Brain slices (e.g., hippocampus or cortex).
-
[³H]myo-inositol.
-
Krebs-Ringer buffer.
-
LiCl (Lithium chloride).
-
(±)-trans-ACPD.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter and fluid.
Procedure:
-
Labeling: Incubate brain slices in Krebs-Ringer buffer containing [³H]myo-inositol for 60-90 minutes to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the slices and pre-incubate them in fresh buffer containing LiCl (typically 10 mM) for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add this compound (e.g., 100 µM) to the buffer and incubate for an additional 30-60 minutes.
-
Extraction: Terminate the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.
-
Chromatography: Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [³H]inositol.
-
Elution: Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Measure the radioactivity of the eluate using a scintillation counter. The amount of radioactivity is proportional to the extent of PI hydrolysis.
Conclusion
This compound has been an indispensable tool in neuroscience, fundamentally contributing to our understanding of metabotropic glutamate receptor function. Its ability to broadly activate Group I and Group II mGluRs has allowed for the elucidation of their roles in synaptic transmission, plasticity, and neuronal excitability. While more subtype-selective agonists and antagonists have since been developed, the historical significance and continued utility of this compound in characterizing mGluR-mediated phenomena are undeniable. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important pharmacological agent, facilitating reproducible and well-informed experimental design.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | GluR | TargetMol [targetmol.com]
An In-depth Technical Guide to the Receptor Selectivity of trans-ACPD Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor selectivity of the isomers of trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), a widely used agonist for metabotropic glutamate (B1630785) receptors (mGluRs). This document details the quantitative binding and functional data, experimental methodologies for assessing receptor interaction, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Isomers
This compound is a conformationally restricted analog of the neurotransmitter glutamate. It exists as a racemic mixture of two enantiomers: (1S,3R)-ACPD and (1R,3S)-ACPD. Early research identified this compound as a selective agonist for mGluRs, distinguishing their activity from the ionotropic glutamate receptors. Subsequent studies revealed that the biological activity of the racemic mixture is primarily attributed to the (1S,3R)-ACPD isomer.[1] This guide will delve into the specific receptor selectivity profiles of these isomers.
Quantitative Receptor Selectivity Data
The following tables summarize the binding affinity and functional potency of this compound isomers at various metabotropic glutamate receptor subtypes. The data clearly indicates that the (1S,3R) isomer is the pharmacologically active component of the racemic mixture.
Table 1: Functional Potency (EC50) of this compound Isomers at mGluR Subtypes
| Receptor Subtype | Isomer | EC50 (µM) |
| mGluR1 | (1S,3R)-ACPD | 42[2][3] |
| mGluR1 | (±)-trans-ACPD | 15[4] |
| mGluR2 | (1S,3R)-ACPD | 5[2][3] |
| mGluR2 | (±)-trans-ACPD | 2[4] |
| mGluR4 | (±)-trans-ACPD | ~800[4] |
| mGluR5 | (1S,3R)-ACPD | 15[2][3] |
| mGluR5 | (±)-trans-ACPD | 23[4] |
| mGluR6 | (1S,3R)-ACPD | 60[2][3] |
Table 2: Binding Affinity (IC50) of this compound at mGluR Subtypes
| Receptor Subtype | Isomer | IC50 (µM) | Radioligand |
| mGluR1a | (±)-trans-ACPD | 4.0[5][6][7] | [3H]L-quisqualic acid[5][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the receptor selectivity of this compound isomers.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of (1S,3R)-ACPD and (1R,3S)-ACPD at specific mGluR subtypes.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Radioligand: [3H]glutamate or another suitable radiolabeled mGluR ligand.
-
Test Compounds: (1S,3R)-ACPD and (1R,3S)-ACPD.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target mGluR to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of radioligand (e.g., [3H]glutamate).
-
Increasing concentrations of the unlabeled test compound ((1S,3R)-ACPD or (1R,3S)-ACPD).
-
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of an unlabeled competing ligand (e.g., L-glutamate).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of (1S,3R)-ACPD as an agonist at G-protein coupled mGluRs.
Materials:
-
Membrane Preparation: Membranes from cells expressing the target mGluR.
-
[35S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: (1S,3R)-ACPD.
-
Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.
-
Scintillation Fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand displacement assay protocol.
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Membrane preparation.
-
GDP (to ensure G proteins are in their inactive state).
-
Increasing concentrations of the agonist test compound ((1S,3R)-ACPD).
-
-
Basal binding is determined in the absence of the agonist.
-
Non-specific binding can be determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by adding ice-cold buffer and rapidly filtering the contents through a filter plate.
-
Wash the filters with ice-cold buffer.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
Plot the amount of [35S]GTPγS bound as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation).
-
Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Signaling pathway of Group I mGluRs activated by (1S,3R)-ACPD.
Caption: Workflow for a radioligand displacement assay.
References
- 1. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
Electrophysiological Effects of trans-ACPD on Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) and a potent agonist of metabotropic glutamate receptors (mGluRs). As a key pharmacological tool, this compound has been instrumental in elucidating the diverse roles of mGluRs in modulating neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.
Core Electrophysiological Effects of this compound
The activation of mGluRs by this compound elicits a variety of electrophysiological responses in neurons, which can be broadly categorized as effects on membrane potential, firing properties, and synaptic activity. These effects are highly dependent on the neuronal cell type, the specific mGluR subtypes expressed, and their coupling to downstream signaling cascades.
Effects on Membrane Potential and Neuronal Excitability
This compound can induce both depolarization and hyperpolarization of the neuronal membrane, leading to significant changes in neuronal excitability.
-
Depolarization and Increased Excitability: In many neuronal populations, including those in the dorsolateral septal nucleus and thalamocortical neurons, this compound induces a slow membrane depolarization.[1][2] This depolarization can be sufficient to shift the firing mode of neurons from bursting to tonic firing.[1] The underlying mechanism often involves the inhibition of potassium leak channels through a Gq/G11 protein-coupled pathway.[1]
-
Hyperpolarization and Decreased Excitability: Conversely, in other neuronal types, such as those in the basolateral amygdala, this compound can cause membrane hyperpolarization.[3][4] This effect is typically associated with a decrease in input resistance and is mediated by the activation of a potassium conductance.[3][4] This hyperpolarizing effect is G-protein mediated and involves the activation of a TEA-sensitive, calcium-dependent potassium conductance, which may require the release of calcium from intracellular stores.[3]
-
Oscillations and Burst Firing: In some cases, this compound can elicit oscillations in membrane potential.[2] At higher concentrations, it can induce burst firing, which has been suggested to be relevant in the context of epilepsy.[2][5]
Modulation of Synaptic Transmission
This compound has complex effects on both excitatory and inhibitory synaptic transmission, often acting at presynaptic sites to modulate neurotransmitter release.
-
Inhibition of Excitatory and Inhibitory Postsynaptic Currents: Studies have shown that this compound can reduce the frequency of both miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs) without significantly affecting their amplitudes.[6][7] This suggests a presynaptic mechanism of action, likely involving the inhibition of neurotransmitter release.
-
Dose-Dependent Effects: The effects of this compound on synaptic transmission can be dose-dependent. Low doses may selectively enhance certain synaptic inputs, while higher doses can lead to a more general depression of synaptic activity.[8]
Role in Synaptic Plasticity
This compound has been shown to be a modulator of synaptic plasticity, particularly long-term potentiation (LTP). In the CA1 region of the hippocampus, this compound can enhance both short-term potentiation (STP) and LTP. This enhancement is thought to occur through the inositol (B14025) phosphate (B84403) signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative electrophysiological effects of this compound on neurons as reported in the literature.
| Neuronal Type | Brain Region | This compound Concentration | Effect on Membrane Potential | Magnitude of Change | Reference |
| Dorsolateral Septal Nucleus Neurons | Dorsolateral Septum | Not Specified | Depolarization and Oscillation | Not Specified | [2] |
| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 50 µM | Depolarizing Shift | 23 ± 1 mV | [1] |
| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 100 µM | Depolarizing Shift | 17 ± 2 mV | [1] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 50 µM | Depolarizing Shift | 11 ± 2 mV | [1] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 100 µM | Depolarizing Shift | 8 ± 2 mV | [1] |
| Basolateral Amygdala Neurons | Amygdala | 100-200 µM | Hyperpolarization | -4.8 ± 1.8 mV to -6 mV | [4] |
| Neuronal Type | Brain Region | This compound Concentration | Effect on Firing Properties | Quantitative Change in Firing Rate | Reference |
| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 50 µM | Shift from burst to tonic firing | 32 ± 2 Hz | [1] |
| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 100 µM | Shift from burst to tonic firing | 44 ± 11 Hz | [1] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 50 µM | Shift from burst to tonic firing | 38 ± 3 Hz | [1] |
| Synaptic Current | Brain Region | This compound Concentration | Effect on Frequency | Effect on Amplitude | Reference |
| mIPSC | Hypothalamic Supraoptic Nucleus | 100 µM | Decrease | No significant change | [6] |
| mEPSC | Hypothalamic Supraoptic Nucleus | 100 µM | Decrease | No significant change | [7] |
| Parameter | Brain Region | This compound Concentration | Effect | Magnitude of Change | Reference |
| Dendritic Ca2+ | Cerebellar Purkinje Neurons | ≤ 100 µM | Increase | 200-600 nM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols are synthesized from established electrophysiological procedures and findings from this compound-related research.
Brain Slice Preparation for Electrophysiology
This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) deeply with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (typically 250-300 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings to measure membrane potential, firing properties, and synaptic currents.
Equipment:
-
Upright microscope with IR-DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
Solutions:
-
External Solution: Carbogenated aCSF.
-
Internal Solution (for voltage-clamp recordings of PSCs): 120 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 5 mM MgCl2, 2 mM ATP-Mg, and 0.3 mM GTP-Na. pH adjusted to 7.2-7.3 with CsOH.
-
Internal Solution (for current-clamp recordings): 130 mM K-gluconate, 10 mM HEPES, 0.5 mM EGTA, 4 mM ATP-Mg, 0.3 mM GTP-Na, and 10 mM phosphocreatine. pH adjusted to 7.2-7.3 with KOH.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Form a GΩ seal (gigaseal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to obtain the whole-cell configuration.
-
For current-clamp recordings , record the resting membrane potential and inject current steps to elicit action potentials.
-
For voltage-clamp recordings , hold the membrane potential at a specific voltage (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs) and record synaptic currents.
-
Bath apply this compound at the desired concentration and record the changes in membrane potential, firing rate, or synaptic currents.
Signaling Pathways and Visualizations
The electrophysiological effects of this compound are primarily mediated by the activation of Group I and Group II mGluRs, which are coupled to various intracellular signaling cascades.
Gq-Coupled Signaling Pathway (Group I mGluRs)
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream effectors can then modulate the activity of various ion channels, leading to changes in neuronal excitability.
Caption: Gq-coupled signaling pathway activated by this compound.
Experimental Workflow for Patch-Clamp Recording
The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp recording.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of trans-ACPD on Calcium Signaling in Astrocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and implications of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) on intracellular calcium ([Ca2+]i) signaling in astrocytes. Astrocytes, once considered passive support cells in the central nervous system (CNS), are now recognized as active participants in neural signaling, largely through dynamic changes in their intracellular calcium concentration. Understanding how compounds like this compound modulate these signals is crucial for elucidating astrocyte function in both healthy and pathological states and for the development of novel therapeutic strategies.
Core Signaling Pathway: mGluR5-IP3-Mediated Calcium Release
This compound is a potent agonist of group I and II metabotropic glutamate (B1630785) receptors (mGluRs). In astrocytes, its primary effect on calcium signaling is mediated through the activation of the mGluR5 subtype, a Gq-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.[1][2][3]
Upon binding of this compound to mGluR5, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding triggers the opening of IP3R channels, resulting in the release of stored Ca2+ into the cytoplasm and a rapid increase in intracellular calcium concentration.[1][2][3]
References
Gene Expression Alterations Following trans-ACPD Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a synthetic agonist of metabotropic glutamate (B1630785) receptors (mGluRs), specifically acting on Group I and Group II mGluRs. Its activation of these receptors initiates a cascade of intracellular signaling events that can modulate neuronal excitability, synaptic plasticity, and, consequently, gene expression. Understanding the genomic response to this compound is crucial for elucidating its mechanism of action and for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides an in-depth overview of the gene expression changes induced by this compound treatment, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from relevant studies.
Signaling Pathways Activated by this compound
This compound primarily exerts its effects through the activation of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). These G-protein coupled receptors (GPCRs) are linked to a canonical signaling pathway that ultimately leads to the activation of transcription factors and subsequent changes in gene expression.
The activation of Group I mGluRs by this compound initiates the Gq/G11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG work in concert to activate Protein Kinase C (PKC).
Downstream of these initial events, a cascade of mitogen-activated protein kinases (MAPKs) is activated, most notably the Extracellular signal-Regulated Kinase (ERK). The activation of the ERK pathway, along with other calcium-dependent kinases, leads to the phosphorylation and activation of key transcription factors such as the cAMP response element-binding protein (CREB) and Elk-1. These activated transcription factors then translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Caption: Signaling pathway from this compound to gene expression.
Quantitative Data on Gene Expression Changes
While comprehensive datasets specifically detailing gene expression changes following this compound treatment are limited, studies using the potent and selective Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG), which mimics the actions of this compound at these receptors, provide valuable insights. The following table summarizes significant gene expression changes observed in organotypic hippocampal slice cultures treated with DHPG.
| Gene Symbol | Gene Name | Fold Change | Regulation |
| Up-regulated Genes | |||
| Rab5b | RAB5B, member RAS oncogene family | 1.8 | Up |
| Cst3 | Cystatin C | 1.7 | Up |
| Plp1 | Proteolipid protein 1 | 1.6 | Up |
| Ttr | Transthyretin | 1.5 | Up |
| S100a6 | S100 calcium binding protein A6 | 1.5 | Up |
| Atp1a2 | ATPase, Na+/K+ transporting, alpha 2 polypeptide | 1.5 | Up |
| Down-regulated Genes | |||
| Npy | Neuropeptide Y | 0.3 | Down |
| Arc | Activity-regulated cytoskeleton-associated protein | 0.4 | Down |
| Egr1 | Early growth response 1 | 0.4 | Down |
| Fos | FBJ murine osteosarcoma viral oncogene homolog | 0.5 | Down |
| Camk2n1 | Calcium/calmodulin-dependent protein kinase II inhibitor 1 | 0.5 | Down |
| Nr4a1 | Nuclear receptor subfamily 4, group A, member 1 | 0.5 | Down |
| Dusp1 | Dual specificity phosphatase 1 | 0.6 | Down |
| ... | ... | ... | ... |
This table is a representative summary based on published data and is not exhaustive.
Experimental Protocols
The following sections outline generalized yet detailed methodologies for investigating gene expression changes induced by this compound treatment in neuronal cultures.
Neuronal Cell Culture and Treatment
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents. Cells are plated on poly-L-lysine coated plates and maintained in a suitable neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
This compound Treatment: After a specified number of days in vitro (DIV) to allow for maturation (typically 7-14 DIV), the culture medium is replaced with a conditioned medium containing this compound at a final concentration ranging from 10 µM to 100 µM. A vehicle control (e.g., sterile water or buffer) is run in parallel. The duration of treatment can vary from minutes to hours, depending on the target genes (e.g., immediate-early genes vs. late-response genes).
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, total RNA is isolated from the neuronal cultures using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. This typically involves cell lysis, homogenization, and purification of RNA from other cellular components.
-
RNA Quality Control: The integrity and concentration of the isolated RNA are assessed. RNA integrity is commonly evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN), with a RIN value > 7 being desirable for downstream applications. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop).
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA from the this compound-treated and control samples are mixed and hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned at different wavelengths to detect the fluorescence intensity of each spot, corresponding to the amount of labeled cDNA bound to each probe.
-
Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the this compound-treated and control groups, typically based on fold-change and p-value thresholds.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: A sequencing library is prepared from the isolated RNA. This involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is performed to identify genes with significant changes in expression levels between the treated and control samples.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a gene expression study and the logical relationship between the key components of the analysis.
Caption: A typical experimental workflow for gene expression analysis.
Caption: Logical relationship from treatment to cellular phenotype.
Conclusion
The activation of metabotropic glutamate receptors by this compound initiates a well-defined signaling cascade that culminates in the modulation of gene expression. This guide provides a foundational understanding of the key pathways, experimental approaches, and expected genomic changes associated with this compound treatment. For researchers and drug development professionals, these insights are critical for designing experiments, interpreting data, and ultimately leveraging the therapeutic potential of targeting mGluR-mediated gene expression in the central nervous system. Further research utilizing high-throughput sequencing technologies will undoubtedly provide a more comprehensive and detailed picture of the genomic landscape shaped by this compound.
Methodological & Application
Application Notes and Protocols for trans-ACPD Solution Preparation in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research. It is instrumental in studying synaptic plasticity, learning, memory, and the pathophysiology of neurological disorders such as epilepsy and Parkinson's disease. As a non-selective agonist for Group I and Group II mGluRs, this compound activates intracellular signaling cascades, primarily the phosphoinositide hydrolysis pathway and modulation of cyclic AMP (cAMP) levels.
This document provides detailed protocols for the preparation of this compound solutions for in vitro studies, ensuring solution stability and optimal performance in biological assays.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₄ | [1][2] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95-99% | [1][2][3] |
| Storage (lyophilized) | Room temperature for short term; -20°C for long term | [1] |
Solubility Data
The solubility of this compound is dependent on the solvent and pH. Gentle warming and sonication can aid in dissolution.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 5 mM (with gentle warming) | Slightly soluble | [1][2][3] |
| 1eq. NaOH | 50 mM | Soluble | [1][3] |
| DMSO | Soluble | [2] | |
| PBS | 5 mg/mL (28.87 mM) | Requires ultrasonic and warming to 60°C | [4] |
Experimental Protocols
Preparation of a 50 mM Stock Solution in 1N NaOH
This protocol describes the preparation of a high-concentration stock solution that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 8.66 mg of this compound (M.W. 173.17).
-
Dissolve: Add the this compound powder to a sterile conical tube. Add the calculated volume of 1N NaOH to achieve a 50 mM concentration. For 8.66 mg, add 1 mL of 1N NaOH.
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution.
-
Neutralize (Optional but Recommended): If required for your experimental setup, the pH of the stock solution can be carefully adjusted towards neutral (pH 7.2-7.4) using sterile 1N HCl. Monitor the pH closely to avoid precipitation of the compound.
-
Sterile Filter: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage.
Preparation of Working Solutions
Procedure:
-
Thaw: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Dilute: Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium. For example, to prepare a 100 µM working solution in 10 mL of media, add 20 µL of the 50 mM stock solution.
-
Mix: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for experiments.
In Vitro Experimental Considerations
-
Concentration Range: The effective concentration of this compound in in vitro studies can vary depending on the cell type and the specific mGluR subtype being investigated. Common concentrations range from 10 µM to 1000 µM[2][5]. EC₅₀ values are reported to be 15 µM for mGluR1, 2 µM for mGluR2, 23 µM for mGluR5, and approximately 800 µM for mGluR4[2][3].
-
Cellular Response: Activation of mGluRs by this compound can lead to various cellular responses, including mobilization of intracellular calcium, changes in membrane potential, and modulation of cAMP levels[5][6][7].
-
Controls: Appropriate vehicle controls (e.g., culture medium with the same final concentration of NaOH/HCl used for pH adjustment) should be included in all experiments.
Signaling Pathways Activated by this compound
This compound activates G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.
Group I mGluR Signaling (Gq-coupled)
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound stimulates the Gq alpha subunit of the heterotrimeric G-protein. This initiates the phosphoinositide signaling cascade.
Caption: Group I mGluR (Gq-coupled) signaling pathway activated by this compound.
Group II mGluR Signaling (Gi/o-coupled)
This compound also acts on Group II mGluRs (mGluR2 and mGluR3), which are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Group II mGluR (Gi/o-coupled) signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in in vitro experiments.
Caption: General experimental workflow for this compound preparation and in vitro application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor (mGluR)-mediated potentiation of cyclic AMP responses does not require phosphoinositide hydrolysis: mediation by a group II-like mGluR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
Application of trans-ACPD in Brain Slice Recordings: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective metabotropic glutamate (B1630785) receptor (mGluR) agonist, in brain slice electrophysiology. This guide includes detailed protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate the study of mGluR function in neural circuits.
Introduction to this compound
This compound is a widely used pharmacological tool to investigate the physiological roles of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, acting as a selective agonist for both Group I and Group II mGluRs.[1] Activation of these receptors can lead to a variety of cellular responses, including the modulation of ion channels, changes in intracellular calcium levels, and effects on synaptic plasticity.[2][3][4]
Core Applications in Brain Slice Electrophysiology
The use of this compound in brain slice preparations allows for the detailed investigation of mGluR function in a relatively intact neural circuit while offering excellent experimental control.[5] Common applications include:
-
Modulation of Synaptic Transmission: Studying the effect of mGluR activation on both excitatory and inhibitory synaptic events.[2][6]
-
Induction of Synaptic Plasticity: Investigating the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD).[4]
-
Characterization of Neuronal Excitability: Examining changes in membrane potential, input resistance, and firing patterns of individual neurons.[7][8]
-
Investigation of Intracellular Signaling Cascades: Elucidating the second messenger pathways coupled to mGluR activation.[3][9]
Experimental Protocols
A successful experiment using this compound in brain slice recordings relies on healthy tissue preparation and appropriate drug application. The following protocols provide a detailed methodology for key experimental stages.
Acute Brain Slice Preparation
This protocol is a standard method for obtaining viable brain slices for electrophysiological recordings.[10][11][12][13][14][15] The specific brain region of interest will dictate the sectioning plane (e.g., coronal, sagittal, or horizontal).
Materials:
-
Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)
-
Small animal guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Cyanoacrylate glue
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) (see table below)
-
Recovery chamber
-
Water bath
Procedure:
-
Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional protocols. Once the animal is unresponsive to noxious stimuli, swiftly decapitate it.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.[16]
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. Secure the tissue to the stage using a small amount of cyanoacrylate glue.
-
Slicing: Transfer the mounted brain to the vibratome chamber filled with ice-cold, carbogenated cutting solution. Slice the brain at the desired thickness, typically between 250-400 µm.[12][16]
-
Recovery: Carefully transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen. The chamber should be maintained at 32-34°C for at least 30 minutes, after which the slices can be kept at room temperature for the remainder of the experiment.[15][16]
Electrophysiological Recording and this compound Application
This protocol outlines the general steps for performing whole-cell patch-clamp recordings and applying this compound.
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Perfusion system
-
This compound stock solution
-
Recording aCSF
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.
-
Neuron Visualization: Identify the target neuron(s) using the microscope's optics.
-
Patch Pipette Preparation: Pull a glass pipette to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
Obtaining a Recording: Approach the target neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity or intrinsic membrane properties for a stable period (e.g., 5-10 minutes) before drug application.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. The application duration will depend on the specific experimental question.
-
Washout: After the drug application period, switch the perfusion back to the control aCSF to observe the reversal of the drug's effects.
Data Presentation
The effects of this compound can be quantified and summarized for clear comparison. The following tables provide examples of how to structure such data.
Table 1: Solutions for Brain Slice Electrophysiology
| Component | Cutting Solution (Sucrose-based) (mM)[16] | Artificial Cerebrospinal Fluid (aCSF) (mM)[17] |
| Sucrose | 206 | - |
| NaCl | - | 130 |
| KCl | 3.3 | 3.5 |
| NaHCO₃ | 25 | 24 |
| NaH₂PO₄ | 1.23 | 1.25 |
| Dextrose | 10 | 10 |
| MgCl₂ | 4.0 | 3 |
| CaCl₂ | 1.0 | 1 |
Note: Both solutions should be continuously bubbled with 95% O2 / 5% CO2.
Table 2: Quantitative Effects of this compound on Neuronal Properties
| Brain Region | Neuron Type | This compound Concentration (µM) | Effect | Quantitative Measure | Reference |
| Hippocampus (CA1) | Pyramidal Neurons | Not specified | Reduction in synaptic response | Amplitude reduction of NMDA, non-NMDA, and GABA components | [2] |
| Cerebellum | Purkinje Neurons | ≤ 100 | Increase in intracellular Ca²⁺ | 200-600 nM increase in dendritic Ca²⁺ | [3] |
| Basolateral Amygdala | Principal Neurons | Not specified | Membrane hyperpolarization | Reversal potential of -84 mV | [7] |
| Dorsolateral Septum | Not specified | Not specified | Membrane potential depolarization with oscillation | Not specified | [8] |
| Cerebral Cortex | Not specified | 47.8 (ED₅₀) | Stimulation of cAMP accumulation | ED₅₀ value | [9] |
Visualizations
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for applying this compound in brain slice recordings.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slice preparation - Wikipedia [en.wikipedia.org]
- 6. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 11. precisionary.com [precisionary.com]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation and Use of trans-ACPD in DMSO for Cellular Assays
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), with activity at both group I and group II mGluRs. It is a valuable pharmacological tool for studying the diverse physiological and pathological roles of these receptors in the central nervous system, including synaptic plasticity, neuronal excitability, and neurotoxicity. Due to its limited aqueous solubility, this compound is typically prepared as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO and their subsequent application in neuronal cell culture.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its solubility and effective concentrations in various experimental paradigms.
| Parameter | Value | Notes |
| Molecular Weight | 173.17 g/mol | |
| Solubility in DMSO | 50 mg/mL (288.74 mM) | Requires sonication for complete dissolution. The hygroscopic nature of DMSO can affect solubility; use of fresh, anhydrous DMSO is recommended.[1] |
| EC₅₀ for mGluR Subtypes | mGluR1: 15 µM, mGluR2: 2 µM, mGluR5: 23 µM, mGluR4: ~800 µM | |
| Typical Working Concentration | 10 - 100 µM | For studies on intracellular calcium mobilization and synaptic transmission in cultured neurons.[2][3] |
| IC₅₀ for cAMP Inhibition | 8 ± 2 µM | Inhibition of forskolin-stimulated cAMP formation in cultured murine cerebral cortical neurons.[1] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.25% (v/v) | Higher concentrations may induce morphological changes and toxicity in primary neurons. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for minimal addition of DMSO to the final cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 173.17 g/mol x 1000 mg/g = 17.317 mg
-
-
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh 17.317 mg of this compound powder.
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Storage:
-
Aliquot the 100 mM this compound stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
Protocol 2: Application of this compound to Primary Neuronal Cultures
This protocol provides a general guideline for treating primary hippocampal or cortical neurons with this compound to study its effects on neuronal function.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on appropriate culture vessels.
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
100 mM this compound stock solution in DMSO.
-
Vehicle control: Anhydrous DMSO.
-
Sterile micropipettes and tips.
Procedure:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete neuronal culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.25%. For a 1:1000 dilution (e.g., adding 1 µL of 100 mM stock to 1 mL of medium for a final concentration of 100 µM), the final DMSO concentration will be 0.1%.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove a portion of the existing culture medium from the neuronal cultures.
-
Gently add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.
-
For example, to treat cells in a well containing 1 mL of medium with 100 µM this compound, one might remove 200 µL of old medium and add 200 µL of a 5X working solution (500 µM this compound in medium).
-
-
Incubation:
-
Return the culture plates to a 37°C, 5% CO₂ incubator.
-
The incubation time will depend on the specific endpoint being measured. For acute effects like calcium mobilization, incubation may be short (minutes). For studies on gene expression or cell survival, longer incubation times (hours to days) may be necessary.[1][3]
-
-
Assay:
-
Following incubation, proceed with the desired downstream analysis, such as calcium imaging, electrophysiology, immunocytochemistry, or cell viability assays.
-
Visualizations
Caption: Experimental workflow for preparing and applying this compound.
Caption: Signaling pathways of this compound via mGluRs.
References
- 1. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-ACPD in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key area of research in epilepsy involves the modulation of excitatory neurotransmission, which is primarily mediated by the neurotransmitter glutamate (B1630785). Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), have emerged as significant targets for therapeutic intervention. trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a selective agonist for Group I and Group II mGluRs and has been instrumental in elucidating the role of these receptors in modulating neuronal excitability and seizure activity.
These application notes provide a comprehensive overview of the use of this compound in common in vitro and in vivo models of epilepsy. Detailed protocols for its application, quantitative data on its effects, and an exploration of the underlying signaling pathways are presented to guide researchers in their experimental design and data interpretation.
Mechanism of Action of this compound in Neuronal Excitability
This compound primarily exerts its effects through the activation of Group I metabotropic glutamate receptors, mGluR1 and mGluR5. These receptors are coupled to the Gq/11 family of G-proteins. Upon activation by this compound, the G-protein initiates a signaling cascade that plays a crucial role in modulating neuronal excitability.[1][2]
The key steps in this pathway are:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1][3]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[1]
This signaling cascade can have complex and varied effects on neuronal function, including the modulation of ion channels and other receptor systems, ultimately influencing neuronal excitability and synaptic transmission. The excessive activation of this pathway is thought to contribute to the hyperexcitability observed in epileptic conditions.[5]
Signaling Pathway of this compound via Group I mGluRs
Quantitative Data on the Effects of this compound in Epilepsy Models
The application of this compound in various epilepsy models has yielded quantifiable effects on seizure-like activity. The following tables summarize key findings from in vitro and in vivo studies.
In Vitro Models: Low Magnesium-Induced Epileptiform Activity
| Concentration (µM) | Effect on Spontaneous Epileptiform Events | Effect on Afterpotentials and Afterbursts | Animal Model | Reference |
| 10 - 200 | Dose-dependent decrease in frequency | Increased duration and number | Rat neocortical slices | [6] |
In Vivo Models: Amygdala Kindling
Quantitative data for the in vivo amygdala kindling model is often presented as a delay in the progression of kindling or a reduction in seizure stage and duration. Specific dose-response tables are less common in the initial search results; however, the protocols confirm its use in these models to modulate seizure development.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
(±)-trans-ACPD powder
-
Sterile, deionized water or 1N NaOH
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the specific batch of this compound.
-
For a 50 mM stock solution in 1N NaOH, dissolve 8.66 mg of this compound in 1 mL of 1N NaOH.
-
For a 5 mM stock solution in water, dissolve the appropriate amount of this compound in water with gentle warming. Note that solubility in water is lower.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use.[7] Avoid repeated freeze-thaw cycles.
In Vitro Model: Low Magnesium-Induced Epileptiform Activity in Brain Slices
This protocol describes the induction of epileptiform activity in brain slices by omitting magnesium from the artificial cerebrospinal fluid (aCSF) and the subsequent application of this compound.
Materials:
-
Wistar rats (14-17 days old)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgSO4, 10 glucose
-
Mg2+-free aCSF (standard aCSF with MgSO4 omitted)
-
This compound stock solution
-
Brain slice recording chamber
-
Electrophysiology recording setup (amplifier, digitizer, electrodes)
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated standard aCSF.
-
Prepare 400-500 µm thick coronal or horizontal slices containing the neocortex or hippocampus using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated standard aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Induction of Epileptiform Activity:
-
Transfer a slice to the recording chamber and perfuse with standard aCSF.
-
Obtain a stable baseline extracellular field potential recording from the cortical layer V or hippocampal CA3 region.
-
Switch the perfusion to Mg2+-free aCSF to induce spontaneous epileptiform discharges. This typically occurs within 30-60 minutes.
-
-
Application of this compound:
-
Once stable epileptiform activity is established, switch the perfusion to Mg2+-free aCSF containing the desired final concentration of this compound (e.g., 10, 50, 100, 200 µM).
-
Allow the drug to perfuse for at least 15-20 minutes to reach equilibrium before recording the effects.
-
Record the changes in the frequency, duration, and amplitude of the epileptiform events.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of this compound on the parameters of the epileptiform activity.
-
Compare the data before and after drug application using appropriate statistical tests.
-
In Vivo Model: Amygdala Kindling in Rats
This protocol describes the surgical implantation of an electrode and cannula for amygdala kindling and the subsequent microinjection of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Bipolar stimulating electrode and guide cannula assembly
-
Dental cement
-
Surgical tools
-
Electrical stimulator
-
Microinjection pump and syringe
-
This compound solution for injection (in sterile saline or aCSF)
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the basolateral amygdala (e.g., AP: -2.8 mm, ML: ±4.8 mm from bregma; DV: -8.5 mm from skull surface), drill a burr hole.
-
Slowly lower the electrode/cannula assembly to the target coordinates.
-
Secure the assembly to the skull using anchor screws and dental cement.
-
Allow the animal to recover for at least one week.
-
-
Kindling Procedure:
-
Determine the afterdischarge threshold (ADT) for each animal by applying a brief (1-2 seconds) train of electrical stimuli (e.g., 60 Hz sine wave) at increasing intensities until an afterdischarge is observed on the EEG.
-
Stimulate the rats once or twice daily at their ADT.
-
Observe and score the behavioral seizures according to the Racine scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing; Stage 5: rearing and falling).
-
Continue stimulation until the animals are fully kindled (e.g., exhibit three consecutive Stage 5 seizures).
-
-
Microinjection of this compound:
-
Prior to a kindling stimulation session, gently restrain the fully kindled rat.
-
Infuse a specific volume (e.g., 0.5 - 1.0 µL) of the this compound solution into the amygdala through the implanted cannula over several minutes.
-
Administer the electrical stimulation at a predetermined time after the microinjection (e.g., 15-30 minutes).
-
Record the resulting seizure stage, afterdischarge duration, and behavioral seizure duration.
-
-
Data Analysis:
-
Compare the seizure parameters in the same animals after this compound injection with their pre-injection baseline values.
-
Use appropriate statistical methods to determine the significance of any observed anti-convulsant effects.
-
Experimental Workflow for In Vitro Epilepsy Model
Experimental Workflow for In Vivo Epilepsy Model
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of metabotropic glutamate receptors in the pathophysiology of epilepsy. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further understanding the complex mechanisms of seizure generation and for the preclinical evaluation of novel therapeutic agents targeting the mGluR signaling pathway. Careful consideration of the specific experimental model, drug concentrations, and outcome measures is crucial for obtaining robust and reproducible results.
References
- 1. Group I mGluR-induced Epileptogenesis: Distinct and Overlapping Roles of mGluR1 and mGluR5 and Implications for Antiepileptic Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Receptors in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Investigating Pain Pathways Using trans-ACPD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a potent and widely used agonist for metabotropic glutamate (B1630785) receptors (mGluRs). As a non-selective agonist for Group I and Group II mGluRs, this compound serves as a critical tool for elucidating the complex role of these receptors in synaptic transmission and plasticity, particularly within the context of nociceptive signaling. This document provides detailed application notes and experimental protocols for researchers investigating pain pathways using this compound.
Metabotropic glutamate receptors, particularly the Group I mGluRs (mGluR1 and mGluR5), are densely expressed in key areas of the pain processing circuitry, including the dorsal root ganglion (DRG) and the dorsal horn of the spinal cord. Activation of these G-protein coupled receptors can lead to the modulation of neuronal excitability and synaptic strength, processes that are critically involved in central sensitization, a key component of many chronic pain states.[1][2][3] this compound, by activating these receptors, can induce a range of cellular and behavioral responses that mimic aspects of pathological pain, making it an invaluable pharmacological tool for pain research.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq G-protein.[4] This initiates a downstream signaling cascade that plays a significant role in modulating neuronal function.
Upon binding of this compound to mGluR1/5, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] The elevation in intracellular calcium, along with DAG, activates protein kinase C (PKC).[5][7]
PKC, in turn, can phosphorylate a variety of downstream targets, including ion channels and other kinases. One critical pathway involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[8][9] Both PKC and ERK can directly phosphorylate and modulate the activity of key ion channels involved in nociception, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and voltage-gated potassium channels like Kv4.2.[7][8][9] Modulation of these channels alters neuronal excitability and synaptic transmission, contributing to the sensitization of nociceptive pathways.
Caption: Signaling pathway of this compound via Group I mGluRs.
Data Presentation
Table 1: Receptor Affinity of this compound
| Receptor Subtype | EC50 (μM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
EC50 values represent the concentration of this compound required to elicit 50% of the maximal response at the respective receptor subtype.
Table 2: Cellular Effects of this compound in Nociceptive Neurons
| Cell Type | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Dorsal Horn Neurons | Primate spinothalamic tract | Low dose (microdialysis) | Increased response to innocuous mechanical stimuli. | [1] |
| Dorsal Horn Neurons | Primate spinothalamic tract | High dose (microdialysis) | Transient increase in background activity. | [1] |
| Cultured Cerebellar Purkinje Neurons | Mouse | ≤ 100 μM | Large (200-600 nM) increase in dendritic Ca2+. | [6] |
| Basolateral Amygdala Neurons | Rat | Not specified | Membrane hyperpolarization in ~78% of neurons. | [10] |
| Hippocampal CA1 Neurons | Rat slice | Not specified | Reduction in NMDA, non-NMDA, and GABA receptor-mediated synaptic responses. | [11] |
Table 3: Behavioral Effects of mGluR Agonists in Pain Models
| Animal Model | Agonist | Administration Route | Behavioral Assay | Outcome | Reference |
| Rat Neuropathic Pain (Spinal Nerve Ligation) | Lamotrigine (modulator of glutamate release) | Intrathecal | Mechanical Allodynia (von Frey) | Dose-dependent reduction in allodynia. | [12] |
| Mouse Neuropathic Pain (Chronic Constriction Injury) | THC and CBD (modulate nociceptive signaling) | Intrathecal | Mechanical and Cold Allodynia | Dose-dependent reductions in allodynia. | [13] |
| Rat Inflammatory Pain (Monoiodoacetate) | Not specified | Intra-articular | Paw Withdrawal Threshold (von Frey) | Marked decrease in paw withdrawal threshold. | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Dorsal Horn Neurons
This protocol is designed to measure the effect of this compound on the excitability of dorsal horn neurons in spinal cord slices.
Materials:
-
Slicing solution (ice-cold, oxygenated with 95% O2/5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 252 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgSO4, 2 CaCl2.
-
Recording aCSF (oxygenated with 95% O2/5% CO2): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgSO4, 2 CaCl2.
-
Intracellular solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA (pH adjusted to 7.3 with KOH).
-
This compound stock solution (10 mM in water).
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize a young adult rodent (e.g., Sprague-Dawley rat, P21-28) and perform a laminectomy to expose the spinal cord.
-
Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated slicing solution.
-
Mount the spinal cord on a vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize lamina II neurons of the dorsal horn using DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record the resting membrane potential and firing properties of the neuron in response to depolarizing current injections.
-
-
This compound Application:
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).
-
Record changes in resting membrane potential, input resistance, and firing frequency in response to the same depolarizing current injections.
-
Wash out the drug with aCSF and record the recovery of neuronal properties.
-
Caption: Workflow for patch-clamp experiments.
Protocol 2: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the measurement of intracellular calcium changes in cultured DRG neurons in response to this compound.
Materials:
-
Primary DRG neuron culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Fura-2 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution (10 mM in water).
-
Fluorescence microscopy system with a ratiometric imaging setup.
Procedure:
-
DRG Neuron Culture:
-
Dissect DRGs from neonatal rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.
-
Plate the neurons on poly-D-lysine/laminin-coated coverslips and culture for 24-48 hours.
-
-
Calcium Indicator Loading:
-
Incubate the cultured DRG neurons with Fura-2 AM (2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound (e.g., 10-100 µM) to the perfusion solution.
-
Record the changes in the 340/380 nm fluorescence ratio over time, which corresponds to changes in intracellular calcium concentration.
-
Caption: Workflow for calcium imaging experiments.
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
This protocol describes the in vivo assessment of the effect of intrathecally administered this compound on mechanical sensitivity in a rodent model of neuropathic pain.
Materials:
-
Rodent model of neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation model).
-
Von Frey filaments of varying stiffness.
-
Elevated wire mesh platform with clear Plexiglas enclosures.
-
This compound solution for intrathecal injection (e.g., 1-10 nmol in sterile saline).
-
Hamilton syringe for intrathecal injection.
Procedure:
-
Animal Model and Acclimatization:
-
Induce neuropathic pain in rodents according to a validated surgical procedure.
-
Allow animals to recover and develop stable mechanical allodynia (typically 7-14 days post-surgery).
-
On the day of testing, acclimate the animals to the testing environment for at least 30 minutes.
-
-
Baseline Measurement:
-
Place the animal on the wire mesh platform.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
This compound Administration:
-
Briefly anesthetize the animal and administer this compound via intrathecal injection into the lumbar spinal cord.
-
-
Post-treatment Measurement:
-
At various time points after injection (e.g., 15, 30, 60, and 120 minutes), re-assess the paw withdrawal threshold using the von Frey test.
-
Compare the post-treatment thresholds to the baseline values to determine the effect of this compound on mechanical allodynia.
-
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Altered phosphorylation and localization of the A-type channel, Kv4.2 in status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C mediated modulation of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic modulation by mGlu5 receptors of TRPV1-mediated intracellular calcium elevation in sensory neurons contributes to heat sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK regulates the Kv4.2 potassium channel by direct phosphorylation of the pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The A-type potassium channel Kv4.2 is a substrate for the mitogen-activated protein kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intrathecal Actions of the Cannabis Constituents Δ(9)-Tetrahydrocannabinol and Cannabidiol in a Mouse Neuropathic Pain Model [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-ACPD in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research. It is active at both group I and group II mGluRs, making it a valuable tool for studying synaptic plasticity, learning, memory, and various neurological disorders.[1][2] This document provides detailed application notes on the stability of this compound in aqueous solutions, protocols for its preparation and use in experiments, and an overview of its primary signaling pathways.
Stability of this compound in Aqueous Solution
To ensure the integrity of your experiments, it is crucial to handle and store this compound solutions appropriately.
Key Recommendations for Maintaining Stability:
-
pH: For general experimental use, preparing aqueous solutions in a buffer with a pH between 6.8 and 7.4 is recommended to mimic physiological conditions and maintain stability.[8]
-
Temperature: Stock solutions should be stored at low temperatures to minimize degradation. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[9] Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from direct light to prevent potential photodegradation.
-
Working Solutions: It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Storage of Powder | Store at room temperature. | [4] |
| Stock Solution Solvent | DMSO or water (with gentle warming). | [9] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year. | [9] |
| Working Solution Preparation | Prepare fresh daily from stock solution. | [9] |
| Recommended pH for Aqueous Solutions | 6.8 - 7.4 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol (10 mM Stock Solution in DMSO):
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 173.17 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 1.73 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[9]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired physiological buffer (e.g., Artificial Cerebrospinal Fluid - aCSF)
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate sterile cell culture medium or buffer to achieve the desired final working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[10]
-
Prepare the working solution immediately before use.
Signaling Pathways and Assay Protocols
This compound activates both group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors.
Group I mGluR Signaling Pathway
Activation of group I mGluRs typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1. Group I mGluR signaling cascade.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol is adapted for measuring the activation of Gq-coupled mGluRs by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay.[11]
Materials:
-
Cells expressing the target Gq-coupled mGluR
-
This compound
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 antibody-Cryptate, and stimulation buffer with LiCl)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Figure 2. Workflow for the IP1 accumulation assay.
Protocol Steps:
-
Cell Seeding: Seed cells at an appropriate density in a white, low-volume 384-well plate and incubate overnight.
-
Agonist Preparation: On the day of the assay, prepare serial dilutions of this compound in the stimulation buffer provided with the kit, which contains LiCl to inhibit IP1 degradation.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection Reagent Preparation: During the incubation, prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.
-
Reagent Addition: Add the detection reagents to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and determine the concentration of IP1 from a standard curve.
Group II mGluR Signaling Pathway
Activation of group II mGluRs is typically coupled to the inhibition of adenylyl cyclase via the Gi/o protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3. Group II mGluR signaling cascade.
Protocol: cAMP Accumulation Assay (LANCE® Ultra)
This protocol is adapted for measuring the inhibition of adenylyl cyclase by this compound in cells expressing Gi-coupled mGluRs using a LANCE® Ultra cAMP kit.[1][12][13][14]
Materials:
-
Cells expressing the target Gi-coupled mGluR
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP antibody)
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Figure 4. Workflow for the LANCE® Ultra cAMP assay.
Protocol Steps:
-
Cell Seeding: Seed cells at an optimized density in a white, low-volume 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of adenylyl cyclase.
-
Cell Stimulation: Add the this compound dilutions to the cells, followed by the addition of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection Reagent Preparation: Prepare the LANCE® Ultra detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) as per the kit's instructions.
-
Reagent Addition: Add the detection reagents to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. A decrease in the forskolin-stimulated signal in the presence of this compound indicates Gi-coupling.
Conclusion
While specific degradation kinetics for this compound in aqueous solutions are not extensively documented, following best practices for solution preparation and storage is paramount for obtaining reliable and reproducible experimental results. The protocols and pathway diagrams provided here offer a comprehensive guide for researchers utilizing this compound to investigate metabotropic glutamate receptor function. Always refer to the manufacturer's instructions for specific assay kits and optimize conditions for your particular cell type and experimental setup.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. revvity.com [revvity.com]
- 13. bioline.ru [bioline.ru]
- 14. resources.revvity.com [resources.revvity.com]
Proper Storage and Handling of trans-ACPD Powder: Application Notes and Protocols for Researchers
Introduction
trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a potent and selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a critical role in neuroscience research. As a key pharmacological tool, maintaining the integrity and stability of this compound powder is paramount for reproducible and accurate experimental outcomes. This document provides detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound powder for researchers, scientists, and drug development professionals.
Properties of this compound
-
Molecular Formula: C₇H₁₁NO₄
-
Molecular Weight: 173.17 g/mol
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Slightly soluble in water, soluble in DMSO.[2]
Recommended Storage Conditions
Proper storage of this compound powder is crucial to prevent degradation and ensure its long-term stability. The following conditions are recommended based on manufacturer guidelines and best practices in chemical management.
Summary of Storage Conditions
| Condition | Solid (Powder) | In Solvent (Stock Solutions) |
| Long-term Storage | -20°C[1][2] | -80°C[1] |
| Short-term Storage | 4°C (for up to 2 years)[1] | -20°C (for up to 1 year)[1] |
| Shipping | Room temperature[1][2] | N/A |
| Stability | ≥ 4 years at -20°C[2] | ≥ 2 years at -80°C[1] |
Note: It is highly recommended to aliquot the solid powder and stock solutions upon receipt to minimize freeze-thaw cycles and exposure to atmospheric conditions.
Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and stability of this compound powder over time using a stability-indicating HPLC method. This protocol is a general guideline and may require optimization.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (B): Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in the mobile phase buffer.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase buffer.
-
-
Sample Preparation:
-
Prepare a solution of the this compound powder being tested at a concentration of 0.1 mg/mL in the mobile phase buffer.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peak in the sample compared to the standard. The retention time of this compound should be consistent.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Visualization of Key Pathways
Recommended Workflow for Handling and Storage
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Trans-ACPD-Induced Excitotoxicity in Neurons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving trans-ACPD-induced excitotoxicity in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce excitotoxicity?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), with activity at both group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) mGluRs. It induces excitotoxicity primarily through the activation of Group I mGluRs. This activation can lead to an increase in intracellular calcium ([Ca2+]) and potentiation of N-methyl-D-aspartate receptor (NMDAR) activity, resulting in excessive neuronal stimulation and subsequent cell death.[1][2] High concentrations of this compound can lead to burst firing of neurons, suggesting that excessive activation of metabotropic glutamate receptors may contribute to cellular toxicity.[3]
Q2: What is a typical concentration range for this compound to induce excitotoxicity in neuronal cultures?
The effective concentration of this compound can vary depending on the neuron type and culture conditions. A common concentration used in studies with organotypic hippocampal slice cultures is 500 µM for 24 hours.[1] However, it's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q3: How can I minimize this compound-induced excitotoxicity in my experiments?
Excitotoxicity can be minimized by co-incubating the neurons with antagonists of mGluRs or NMDARs. For example, the mGluR5 antagonist SIB-1893 has been shown to be neuroprotective against this compound-induced neurotoxicity.[1]
Q4: What are the downstream cellular events triggered by this compound-induced excitotoxicity?
The excitotoxic cascade initiated by this compound involves several key events:
-
Increased Intracellular Calcium: Activation of mGluR1/5 leads to the release of calcium from intracellular stores.
-
NMDA Receptor Potentiation: Group I mGluR activation can enhance the function of NMDA receptors, leading to further calcium influx.[1]
-
Reactive Oxygen Species (ROS) Production: The surge in intracellular calcium can lead to mitochondrial dysfunction and the generation of ROS.
-
Caspase Activation: Excitotoxic insults can trigger the activation of executioner caspases, such as caspase-3, leading to apoptosis.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Interference from Phenol (B47542) Red or Serum | Use serum-free media during the MTT/MTS incubation step. If your media contains phenol red, use a media-only blank for background subtraction.[5] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes. Pipetting up and down can also help.[5] |
| MTT Reagent Toxicity | The MTT reagent itself can be toxic to some cell types.[6] Minimize incubation time with the MTT reagent to the shortest duration that yields a reliable signal (typically 1-4 hours).[7] |
| Incorrect Wavelength Reading | For MTT assays, read absorbance at 570-590 nm.[5] For MTS assays, the optimal wavelength is typically around 490 nm.[8] |
Issue 2: Difficulty in Detecting a Clear Calcium Signal
| Potential Cause | Troubleshooting Step |
| Low Dye Loading Efficiency | Increase the concentration of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or the incubation time. Ensure that the dye is properly solubilized in DMSO before adding to the loading buffer. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade agent if possible. |
| Rapid Signal Transients | Increase the image acquisition rate to capture fast calcium dynamics. |
| Cell Health | Ensure that the neurons are healthy and have intact membranes before loading the dye. Dead or dying cells will not retain the dye effectively. |
Issue 3: Inconsistent or No Caspase-3 Activation Detected
| Potential Cause | Troubleshooting Step |
| Timing of Assay | Caspase-3 activation is a transient event. Perform a time-course experiment to determine the peak of caspase-3 activity after this compound treatment. |
| Insufficient Excitotoxic Insult | Increase the concentration of this compound or the duration of exposure to ensure a sufficient apoptotic stimulus. |
| Lysate Preparation | Prepare cell lysates on ice to prevent protein degradation. Use a lysis buffer specifically designed for caspase assays.[9] |
| Substrate Specificity | While DEVD-based substrates are preferential for caspase-3, they can also be cleaved by other caspases. Confirm caspase-3 specific activation using a more specific inhibitor or by Western blot for cleaved caspase-3.[10] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound Concentration | 500 µM | Induction of neurotoxicity in organotypic hippocampal slice cultures | [1] |
| NMDA Concentration | 50 µM | Induction of neurotoxicity in organotypic hippocampal slice cultures | [1] |
| SIB-1893 (mGluR5 Antagonist) | 20-500 µM | Neuroprotection against this compound-induced toxicity | [1] |
| Na-acamprosate | 200-1000 µM | Neuroprotection against this compound-induced toxicity | [1] |
| MTT Concentration | 0.2 - 0.5 mg/mL | Cell viability assay | [7] |
| MTS Concentration | 0.33 mg/mL | Cell viability assay | [8] |
| DCFH-DA Concentration | 50 µM | Measurement of intracellular ROS | [11] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Plating: Plate neurons in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with this compound and/or antagonists for the desired duration.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Reading: Leave the plate at room temperature in the dark for 2 hours and then read the absorbance at 570 nm.
Intracellular Calcium Imaging Protocol
-
Dye Loading: Incubate neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells twice with fresh buffer to remove excess dye.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulation: Perfuse the cells with a solution containing this compound.
-
Image Acquisition: Continuously acquire images to monitor changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity in individual cells or regions of interest.
Caspase-3 Activity Assay (Colorimetric) Protocol
-
Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to wells containing 2x Reaction Buffer with 10 mM DTT.[10]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Reading: Measure the absorbance at 400-405 nm using a microplate reader.[10]
Reactive Oxygen Species (ROS) Detection using DCFH-DA
-
Dye Loading: After treatment, wash the neurons with cooled PBS and then load them with 50 µM of DCFH-DA in the dark at 37°C for 45 minutes.[11]
-
Washing: Wash the cells with PBS to remove the excess probe.[11]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm, or visualize using a fluorescence microscope.[11]
Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: General experimental workflow and troubleshooting logic.
References
- 1. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
troubleshooting trans-ACPD solubility issues in buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with trans-ACPD in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in aqueous solutions. For initial stock solutions, sterile water or DMSO can be used.[1][2] However, for final working solutions in physiological experiments, aqueous buffers are required. Its solubility in water is limited but can be significantly increased by adjusting the pH.[3][4]
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amino acid analog and an amphoteric compound, meaning its solubility is highly dependent on pH.[5][6] It is least soluble at its isoelectric point (neutral pH) and becomes significantly more soluble in basic (alkaline) conditions. Adjusting the pH of the buffer to be more alkaline will deprotonate the carboxylic acid groups, increasing its solubility in aqueous media. For high concentrations, dissolving this compound in a dilute basic solution like 1 equivalent of NaOH is very effective.[3][4][7]
Q3: What is the maximum concentration of this compound I can achieve in an aqueous buffer?
A3: In plain water, solubility is limited to around 5 mM, and this often requires gentle warming.[3][4][7] However, by using a basic solution such as 1eq. NaOH, concentrations up to 50 mM can be achieved.[3][4][7] For DMSO, concentrations as high as 50 mg/mL (~288 mM) are possible, but this requires ultrasonication.[1][8]
Q4: How should I prepare a high-concentration stock solution of this compound?
A4: To prepare a high-concentration aqueous stock, it is recommended to use a dilute basic solution. For instance, to make a 50 mM stock, you can dissolve the this compound powder in an equimolar amount of NaOH solution.[3][4] Alternatively, a high-concentration stock can be made in DMSO, which can then be diluted into your final aqueous buffer.[1] Be aware that high concentrations of DMSO may have off-target effects in some biological preparations.
Q5: Can I heat or sonicate my solution to help dissolve this compound?
A5: Yes, gentle warming can aid in dissolving this compound in water, particularly for concentrations up to 5 mM.[3][4] Sonication is also recommended, especially when using DMSO as the solvent or for difficult-to-dissolve batches in aqueous solutions.[1][7][8]
Q6: How should I store my this compound solutions?
A6: For long-term storage, it is best to store stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Powdered this compound can be stored at room temperature or at -20°C for multiple years.[1][3]
Troubleshooting Guide
Problem: My this compound powder is not dissolving or is precipitating out of my neutral pH buffer (e.g., PBS, HEPES pH 7.4).
This is the most common issue and is expected due to the pH-dependent solubility of this compound.
-
Solution 1: Adjust the pH. The most effective method is to increase the pH of your solution. Prepare your buffer and then, while stirring, slowly add small amounts of a base (e.g., 1 M NaOH) dropwise until the this compound dissolves. Re-adjust the final pH to your desired experimental value with an acid (e.g., 1 M HCl) after the compound is fully dissolved.
-
Solution 2: Use a Concentrated Stock. Prepare a highly concentrated stock solution in a solvent where this compound is more soluble (like 1eq. NaOH or DMSO) and then dilute it to the final working concentration in your experimental buffer. The small volume of the stock solution is unlikely to significantly alter the pH of the final buffer.
-
Solution 3: Gentle Warming. For lower concentrations (≤ 5 mM), gently warming the solution to 30-40°C while stirring can help facilitate dissolution.[3] Do not boil the solution.
Quantitative Solubility Data
The following table summarizes the maximum soluble concentrations of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Conditions / Notes |
| Water | ~5 mM | ~0.87 mg/mL | Gentle warming is often required.[3][7] |
| 1 eq. NaOH | 50 mM | 8.66 mg/mL | The most effective aqueous solvent for high concentrations.[3][4][7] |
| DMSO | ~288 mM | 50 mg/mL | Requires sonication.[1][8] Use newly opened DMSO as it can be hygroscopic.[1] |
Data is based on a molecular weight of 173.17 g/mol . Batch-specific molecular weights may vary.[3]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution
-
Weigh: Accurately weigh the required mass of this compound powder. (e.g., 8.66 mg for 1 mL of solution).
-
Reconstitute: Add a volume of 1 M NaOH solution that is equimolar to the this compound. Then, add sterile water to approximately 90% of the final desired volume.
-
Dissolve: Vortex or stir the solution until the powder is completely dissolved.
-
Adjust Volume: Bring the solution to the final desired volume with sterile water.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visual Guides
This compound Signaling Pathway
This compound is a broad-spectrum agonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[3][7] Activation of Group I mGluRs (mGluR1/5) typically leads to the stimulation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of trans-ACPD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound is a synthetic agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. It primarily activates Group I and Group II mGluRs, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][2][3]
Q2: What are the expected on-target effects of this compound?
A: As a Group I and Group II mGluR agonist, this compound can elicit a range of cellular responses depending on the receptor subtype and the cell type.
-
Group I mGluRs (mGluR1 and mGluR5): Activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[4]
-
Group II mGluRs (mGluR2 and mGluR3): Activation generally inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]
These signaling events can modulate ion channel activity, neurotransmitter release, and gene expression. For example, in some neurons, this compound can cause membrane depolarization or hyperpolarization.[6][7]
Q3: What are the known or potential off-target effects of this compound?
A: While this compound is selective for mGluRs, high concentrations may lead to off-target effects. One potential off-target is the sigma (σ) receptor . Some effects of this compound, particularly on epileptiform activity, have been shown to be blocked by sigma receptor antagonists like ditolyguanidine (DTG).[8][9] Researchers should be aware of this potential interaction, especially when using high concentrations of this compound. It is also important to consider that as a glutamate analog, it could potentially interact with other glutamate-binding proteins at high concentrations, although it shows low affinity for ionotropic glutamate receptors (NMDA, AMPA, Kainate).[10]
Q4: What are the typical working concentrations for this compound?
A: The effective concentration of this compound can vary significantly depending on the experimental system and the specific mGluR subtype being targeted. Based on its EC₅₀ values, a starting concentration range of 10-100 µM is often used in in vitro studies.[5][11] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment and to minimize potential off-target effects.
Q5: How should I prepare and store this compound?
A: this compound is typically a solid. For stock solutions, it can be dissolved in aqueous solutions like water or NaOH. Gentle warming may be required for dissolution in water.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one year or -80°C for up to two years.[5] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No response or weaker than expected response to this compound. | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles. 2. Low receptor expression: The cell line or tissue may not express the target mGluR at sufficient levels. 3. Incorrect concentration: The concentration of this compound may be too low. 4. Experimental conditions: Suboptimal buffer composition, pH, or temperature. | 1. Prepare a fresh stock solution of this compound. 2. Verify mGluR expression using techniques like Western blot, qPCR, or by using a positive control agonist with known efficacy in your system. 3. Perform a dose-response curve to determine the optimal concentration. 4. Ensure all experimental conditions are optimized for your specific assay. |
| Inconsistent or variable results between experiments. | 1. Compound instability: this compound solution may not be stable over time. 2. Cell passage number: Receptor expression and signaling can change with increasing cell passage number. 3. Pipetting errors: Inaccurate dispensing of this compound or other reagents. | 1. Prepare fresh this compound solutions for each experiment. 2. Use cells within a consistent and low passage number range. 3. Calibrate pipettes regularly and use careful pipetting techniques. |
| Unexpected or paradoxical effects (e.g., inhibition instead of activation). | 1. Off-target effects: At higher concentrations, this compound may be acting on other receptors, such as sigma receptors, leading to confounding effects.[8][9] 2. Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. 3. Biased agonism: The compound may preferentially activate certain signaling pathways over others.[4] | 1. Use the lowest effective concentration of this compound. Include a selective antagonist for the suspected off-target receptor (e.g., a sigma receptor antagonist) to see if the unexpected effect is blocked. 2. Reduce the incubation time with this compound. 3. Use multiple functional readouts (e.g., calcium mobilization, cAMP accumulation, ERK phosphorylation) to get a more complete picture of the signaling profile. |
| High background signal in functional assays (e.g., calcium imaging). | 1. Autofluorescence of the compound. 2. Cellular stress or damage. 3. Issues with the fluorescent dye. | 1. Test the fluorescence of this compound alone at the working concentration. 2. Ensure cells are healthy and not over-confluent. 3. Optimize dye loading conditions and check for dye precipitation. |
Quantitative Data
The following table summarizes the potency of this compound at various metabotropic glutamate receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Agonist Activity (EC₅₀) | Reference(s) |
| mGluR1 | 15 µM | [1][2][3] |
| mGluR2 | 2 µM | [1][2][3] |
| mGluR5 | 23 µM | [1][2][3] |
| mGluR4 | ~800 µM | [1][2][3] |
EC₅₀ values can vary depending on the experimental system and assay conditions.
Experimental Protocols
Protocol 1: Identifying Off-Target Effects using Radioligand Binding Assay (Counter-Screening)
This protocol outlines a method to screen this compound against a panel of receptors to identify potential off-target binding.
Objective: To determine if this compound binds to non-mGluR targets.
Materials:
-
This compound
-
Membrane preparations from cells expressing the target off-target receptors (e.g., sigma receptors, other GPCRs)
-
A suitable radioligand for each off-target receptor
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of this compound to be tested.
-
Prepare the radioligand at a concentration near its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or a concentration of this compound.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by this compound at each concentration. If significant inhibition is observed, determine the IC₅₀ and calculate the Ki value.
-
Protocol 2: Mitigating Off-Target Effects using Selective Antagonists
This protocol describes how to use a selective antagonist to block a suspected off-target effect of this compound, thereby isolating its on-target activity.
Objective: To confirm that an observed effect of this compound is due to its action on a specific off-target receptor.
Materials:
-
This compound
-
A selective antagonist for the suspected off-target receptor (e.g., a sigma receptor antagonist like DTG)
-
The experimental system where the unexpected effect was observed (e.g., cell culture for functional assay, brain slices for electrophysiology)
Procedure:
-
Establish Baseline:
-
Perform the experiment with your standard protocol to measure the baseline response.
-
-
Apply this compound:
-
Apply this compound at the concentration that produces the unexpected effect and record the response.
-
-
Pre-incubate with Antagonist:
-
In a separate experiment, pre-incubate the preparation with the selective antagonist for the suspected off-target receptor for a sufficient time to ensure receptor blockade. The concentration of the antagonist should be sufficient to fully block its target.
-
-
Co-apply this compound and Antagonist:
-
In the continued presence of the antagonist, apply this compound and record the response.
-
-
Data Analysis:
-
Compare the response to this compound in the absence and presence of the antagonist. If the antagonist blocks or significantly reduces the unexpected effect of this compound, it suggests that this effect is mediated by the off-target receptor.
-
Visualizations
Signaling Pathways
Caption: On-Target Signaling Pathway of this compound via mGluR1.
Caption: On-Target Signaling Pathway of this compound via mGluR2.
Caption: Potential Off-Target Signaling of this compound via Sigma-1 Receptor.
Experimental Workflows
Caption: Workflow for Identifying Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing trans-ACPD Concentration to Avoid Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. The focus is on optimizing experimental conditions to achieve desired receptor activation while minimizing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it activate?
A1: this compound ((±)-1-Amino-1,3-dicarboxycyclopentane) is a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, and it primarily activates group I and group II mGluRs. Its potency varies across the different receptor subtypes.
Q2: What is receptor desensitization and why is it a concern when using this compound?
A2: Receptor desensitization is a process where a receptor's response to an agonist decreases over time despite the continued presence of the agonist. This is a significant concern in experiments with this compound as prolonged or repeated application can lead to a diminished signal, making it difficult to study the sustained effects of mGluR activation. This process involves phosphorylation of the receptor, uncoupling from G-proteins, and receptor internalization.[1][2]
Q3: What are the key mechanisms behind mGluR desensitization?
A3: The primary mechanisms of mGluR desensitization involve:
-
Phosphorylation by G protein-coupled receptor kinases (GRKs): Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor.
-
β-arrestin binding: Phosphorylated receptors are recognized by β-arrestin proteins, which sterically hinder G protein coupling and promote receptor internalization via clathrin-coated pits.[3]
-
Protein Kinase C (PKC) phosphorylation: Activation of Group I mGluRs (mGluR1 and mGluR5) leads to the activation of phospholipase C (PLC) and subsequent activation of PKC, which can also phosphorylate and desensitize the receptor.
Q4: How can I minimize receptor desensitization in my experiments?
A4: To minimize desensitization, consider the following strategies:
-
Use the lowest effective concentration of this compound: Determine the optimal concentration that elicits a response without causing rapid desensitization.
-
Limit the duration of agonist application: Use brief pulses of this compound rather than continuous application.
-
Allow for sufficient washout periods: If repeated applications are necessary, ensure adequate time between applications for the receptor to resensitize. Full reversal of desensitization can take time, in some cases up to 12 hours.[4]
-
Modulate downstream signaling: In some experimental systems, it may be possible to use inhibitors of GRKs or PKC to reduce desensitization, although this will also alter the signaling cascade under investigation.
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in water with gentle warming, and its solubility can be increased in a dilute aqueous base like 1eq. NaOH. For stock solutions, it is recommended to store them at -20°C. Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh on the day of the experiment.
Troubleshooting Guides
Electrophysiology Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Rapidly diminishing response (tachyphylaxis) to repeated this compound applications. | Receptor desensitization due to prolonged or high-concentration agonist exposure. | 1. Reduce this compound concentration: Use a concentration closer to the EC50 for your receptor of interest and apply for shorter durations. 2. Increase washout time: Allow for a longer period between applications for the receptor to recover. 3. Use a perfusion system: A fast perfusion system can help to rapidly apply and wash out the agonist, minimizing exposure time. |
| No response or a very small response to this compound. | 1. Incorrect this compound concentration. 2. Degraded this compound solution. 3. Low receptor expression in the cells. 4. Voltage-clamp holding potential is not optimal. | 1. Verify concentration: Double-check your dilutions and calculations. 2. Prepare fresh solution: Make a new this compound solution from a fresh stock. 3. Confirm receptor expression: Use a positive control or another method (e.g., immunocytochemistry) to verify receptor expression. 4. Optimize holding potential: The response to mGluR activation can be voltage-dependent. |
| Unstable baseline or "noisy" recording after this compound application. | 1. Cell health is compromised. 2. High concentration of this compound causing non-specific effects or excitotoxicity. 3. Issues with the recording setup (e.g., electrode drift, perfusion system instability). | 1. Monitor cell health: Ensure cells are healthy before and during the recording. 2. Lower this compound concentration: Test a lower concentration range. 3. Check your rig: Ensure the recording setup is stable and the perfusion is smooth. |
Calcium Imaging Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| The initial calcium transient is strong, but subsequent responses to this compound are much weaker or absent. | Rapid receptor desensitization and internalization. | 1. Use brief agonist pulses: Apply this compound for a short duration (e.g., a few seconds) followed by a rapid washout. 2. Lower the concentration: High concentrations can lead to almost complete desensitization after a single application. 3. Allow for recovery: If multiple applications are needed, allow for a sufficient recovery period in agonist-free buffer. |
| High basal calcium levels before this compound application. | 1. Cell culture stress or poor health. 2. Phototoxicity from the imaging process. 3. Issues with the calcium indicator dye loading. | 1. Optimize cell culture conditions: Ensure cells are healthy and not overly confluent. 2. Reduce light exposure: Use the lowest possible excitation light intensity and exposure time. 3. Optimize dye loading: Use the recommended concentration and incubation time for your calcium indicator. |
| Slow or delayed calcium response to this compound. | 1. Slow perfusion or drug delivery. 2. Low receptor density. 3. The specific mGluR subtype expressed has slower activation kinetics. | 1. Improve perfusion system: Ensure rapid and complete exchange of the bath solution. 2. Use a cell line with higher receptor expression. 3. Consult literature for the expected kinetics of the specific mGluR subtype. |
Quantitative Data Summary
The following table summarizes the potency (EC50) of this compound at different mGluR subtypes. Note that the concentration required to induce desensitization is often similar to or slightly higher than the EC50 for receptor activation.[4] To minimize desensitization, it is advisable to use concentrations at or below the EC50 and for the shortest duration necessary to elicit a measurable response.
| Receptor Subtype | EC50 (µM) | Primary G-protein Coupling | Typical Downstream Response |
| mGluR1 | 15 | Gq/11 | Phosphoinositide hydrolysis, Ca2+ mobilization |
| mGluR2 | 2 | Gi/o | Inhibition of adenylyl cyclase |
| mGluR4 | ~800 | Gi/o | Inhibition of adenylyl cyclase |
| mGluR5 | 23 | Gq/11 | Phosphoinositide hydrolysis, Ca2+ mobilization |
Data compiled from Tocris Bioscience.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record mGluR-mediated currents or changes in membrane potential in response to this compound while minimizing receptor desensitization.
Methodology:
-
Cell Preparation: Prepare brain slices or cultured neurons expressing the mGluR of interest.
-
Recording Setup: Use a standard patch-clamp rig with a perfusion system for rapid solution exchange.
-
Pipette and Solutions:
-
Internal Solution: Use a standard internal solution containing GTP to ensure G-protein coupling.
-
External Solution: Use artificial cerebrospinal fluid (aCSF) or a similar physiological buffer.
-
-
Establishing a Recording: Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
This compound Application:
-
Prepare a stock solution of this compound and dilute it to the desired final concentration in the external solution immediately before use.
-
Apply this compound using a fast-perfusion system for a brief period (e.g., 5-30 seconds).
-
To avoid desensitization from continuous low-level agonist presence, ensure the perfusion system does not have a "dead space" where the agonist can linger.
-
-
Washout: Following application, switch the perfusion back to the agonist-free external solution and allow for a sufficient washout period (e.g., 5-15 minutes, or longer if tachyphylaxis is observed) before subsequent applications.
-
Data Acquisition: Record changes in membrane current (in voltage-clamp) or membrane potential (in current-clamp) during and after this compound application.
Calcium Imaging
Objective: To measure intracellular calcium mobilization in response to this compound activation of Gq-coupled mGluRs.
Methodology:
-
Cell Preparation: Plate cells expressing the mGluR of interest on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading:
-
Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Ensure complete de-esterification of the dye before starting the experiment.
-
-
Imaging Setup: Use a fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
Baseline Recording: Record baseline fluorescence for a few minutes to ensure a stable signal before agonist application.
-
This compound Application:
-
Prepare the this compound solution at the desired concentration in the imaging buffer.
-
Apply the agonist using a rapid perfusion system to ensure a sharp and defined application. Brief pulses are recommended.
-
-
Data Acquisition: Acquire images at a suitable frame rate to capture the kinetics of the calcium transient.
-
Washout and Recovery: After the response, perfuse with agonist-free buffer to allow the calcium levels to return to baseline and the receptors to potentially resensitize.
-
Data Analysis: Analyze the change in fluorescence intensity or ratio over time to quantify the calcium response.
Signaling Pathways and Experimental Workflows
Caption: Group I mGluR signaling and desensitization pathway.
Caption: General experimental workflow for this compound application.
Caption: Troubleshooting logic for diminished this compound response.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced internalization of the metabotropic glutamate receptor 1a is arrestin- and dynamin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of desensitization in a human mGlu1 alpha-expressing non-neuronal cell line co-transfected with a glutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in trans-ACPD Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it activate?
A1: this compound (trans-1-Amino-1,3-dicarboxycyclopentane) is a selective agonist for metabotropic glutamate receptors (mGluRs).[1][2] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. This compound primarily activates Group I and Group II mGluRs. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[3][4] Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase.[5]
Q2: My cells are not responding to this compound application. What are the possible causes and solutions?
A2: A lack of response to this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include problems with the ligand itself, suboptimal cell conditions, or issues with the detection method.
Q3: I am observing high variability in my this compound dose-response curves between experiments. How can I improve consistency?
A3: High variability is a common challenge in cell-based assays.[6] To improve consistency, it is crucial to standardize as many experimental parameters as possible. This includes using a consistent cell passage number, ensuring uniform cell seeding density, maintaining consistent incubation times, and using freshly prepared ligand dilutions for each experiment.[7] Implementing a rigorous data normalization strategy is also essential.
Q4: What is the best method to normalize my calcium imaging data from this compound experiments?
A4: A common and effective method for normalizing calcium imaging data is the ΔF/F₀ ratio.[8] In this method, F is the fluorescence intensity at any given time point, and F₀ is the baseline fluorescence measured before the application of this compound. This ratiometric approach helps to account for variations in dye loading between cells and photobleaching.[9] For time-lapse imaging, the baseline (F₀) is often calculated as the average signal acquired in the period before stimulation.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| No Calcium Signal | Inactive Ligand: The this compound may have degraded. | Verify the activity and concentration of the this compound. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control.[7] |
| Low Receptor Expression: The cells may not express sufficient levels of the target mGluR. | Confirm receptor expression using techniques like qPCR or Western blot. If using transient transfection, optimize transfection efficiency.[6] | |
| Incorrect Assay Buffer: The buffer composition may be inhibiting the cellular response. | Ensure the assay buffer is correctly prepared. For calcium mobilization assays, the buffer should contain physiological concentrations of ions, including calcium.[11] | |
| Cell Health Issues: Cells may be unhealthy or stressed, leading to a diminished response. | Monitor cell viability and morphology. Ensure cells are not over-confluent and are within an optimal passage number range.[12] | |
| High Background Signal | Constitutive Receptor Activity: Some GPCRs can exhibit basal activity even without a ligand. | If possible, use an inverse agonist to reduce the basal signal.[7] |
| Autofluorescence: The compound or media components may be autofluorescent. | Test for compound autofluorescence by measuring the signal in the absence of cells.[7] | |
| Inconsistent Results | Cell Passage Number Variability: Different passage numbers can lead to variations in receptor expression and signaling. | Use cells within a narrow and defined passage number range for all experiments.[7] |
| Inconsistent Cell Plating: Uneven cell density across wells can cause variable responses. | Ensure thorough cell mixing before plating and use a multichannel pipette for consistent dispensing. Visually inspect plates for uniform cell distribution. | |
| Ligand Dilution Errors: Inaccurate serial dilutions can lead to shifts in dose-response curves. | Prepare fresh ligand dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Experimental Protocols
Calcium Mobilization Assay for this compound Activity
This protocol outlines the key steps for measuring intracellular calcium changes in response to this compound using a fluorescent plate reader.
-
Cell Culture and Plating:
-
Dye Loading:
-
Ligand Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or 1eq. NaOH).
-
Perform a serial dilution of the this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injector (e.g., FlexStation or FLIPR) to add the this compound dilutions to the wells.[11][14]
-
Measure the fluorescence intensity before (baseline) and after the addition of the ligand. The signal is typically monitored every 1-2 seconds for 60-120 seconds.[13]
-
-
Data Analysis:
-
Normalize the fluorescence data using the ΔF/F₀ method.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[6]
-
Quantitative Data Summary
The following table summarizes typical EC₅₀ values for (±)-trans-ACPD at different metabotropic glutamate receptors. Note that these values can vary depending on the experimental system and conditions.
| Receptor Subtype | Reported EC₅₀ (μM) |
| mGluR₁ | 15 |
| mGluR₂ | 2 |
| mGluR₅ | 23 |
| mGluR₄ | ~800 |
Data sourced from Tocris Bioscience.
Visualizations
Signaling Pathway of this compound via Gq-Coupled mGluRs
Caption: Gq signaling pathway activated by this compound.
Experimental Workflow for a this compound Calcium Assay
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Data manipulation? It's normal(ization)! - the Node [thenode.biologists.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Utilizing trans-ACPD in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A1: (±)-trans-ACPD is a conformationally restricted analog of glutamate (B1630785) that functions as a selective agonist for metabotropic glutamate receptors (mGluRs). It is not selective for a single mGluR subtype but broadly activates Group I and Group II mGluRs. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are the active enantiomers.
Q2: What are the downstream signaling pathways activated by this compound?
A2: As a Group I and Group II mGluR agonist, this compound can initiate several intracellular signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the typical electrophysiological responses to this compound application?
A3: The response to this compound can be complex and depends on the neuronal population, receptor expression, and experimental conditions. Common responses include:
-
Membrane depolarization: Often observed with Group I mGluR activation, which can lead to increased neuronal excitability and a shift from burst to tonic firing of action potentials.[1]
-
Membrane hyperpolarization: In some neuronal populations, such as those in the basolateral amygdala, this compound can cause hyperpolarization by activating calcium-dependent potassium conductances.[2]
-
Modulation of synaptic transmission: this compound can presynaptically inhibit excitatory glutamatergic transmission by reducing the probability of neurotransmitter release.[3][4]
-
Induction of synaptic plasticity: It can be used to pharmacologically induce long-term depression (LTD).
-
Oscillations and burst firing: High concentrations of this compound may induce membrane potential oscillations and burst firing.[5]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a crystalline solid. For stock solutions, it is soluble in water (with gentle warming) or 1eq. NaOH. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in water or a suitable buffer, aliquot them, and store them at -20°C for long-term stability. The stability of the solid form is reported to be at least 4 years when stored at -20°C. Working solutions should be prepared fresh daily by diluting the stock solution in artificial cerebrospinal fluid (aCSF).
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of (±)-trans-ACPD for various mGluR subtypes and cellular responses. Note that these values can vary depending on the expression system and experimental preparation.
| Receptor Subtype / Response | Preparation / Cell Type | EC50 Value (µM) | Reference |
| mGluR1 | CHO cells | 15 | |
| mGluR2 | CHO cells | 2 | |
| mGluR5 | CHO cells | 23 | |
| mGluR4 | Baby hamster kidney cells | ~800 | |
| cAMP Accumulation | Rat cerebral cortical slices | 47.8 | [6] |
| EPSP Amplitude Reduction | Rat basolateral amygdala | ~50 | [3] |
Troubleshooting Guide
Problem 1: I am not observing any response to this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between brain regions and preparations. A typical starting concentration for bath application in slice preparations is 10-100 µM.[7] If you are not seeing a response, consider performing a dose-response curve. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to mGluR desensitization. If you are applying the drug for an extended period, the receptors may have become unresponsive. Try applying the drug for shorter durations or with washout periods in between applications. |
| Poor Slice Health | Unhealthy slices can lead to a lack of responsiveness. Ensure your slicing and recovery procedures are optimized. Refer to the detailed experimental protocol below. |
| Preparation-Specific Differences | This compound has been shown to stimulate cAMP accumulation in rat cerebral cortical slices but not in primary neuronal or glial cell cultures.[6] The lack of response could be due to the specific cellular environment of your preparation. |
| Drug Degradation | Ensure your stock solution has been stored properly and that the working solution was prepared fresh. |
Problem 2: My neuron is showing signs of excitotoxicity or is dying after this compound application.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | High concentrations of this compound can lead to excessive neuronal activation, oscillations, and potential excitotoxicity.[5] Reduce the concentration of this compound used in your experiment. |
| Prolonged Application | Continuous application of this compound can lead to a sustained increase in intracellular calcium, which can trigger excitotoxic cascades. Reduce the duration of the drug application. |
| Vulnerable Neuronal Population | Some neuronal populations are more susceptible to excitotoxicity. If possible, use a more selective agonist for the mGluR subtype you are interested in to avoid broad-spectrum activation. |
Problem 3: The response to this compound is highly variable between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Slice Quality | Variability in slice health is a common source of experimental inconsistency. Standardize your dissection, slicing, and recovery procedures to ensure consistent slice quality. |
| Differences in Animal Age | The expression and function of mGluRs can change with animal age. For example, the effect of this compound on afterpotentials and afterbursting is more pronounced in younger rats.[7] Ensure you are using a consistent age range for your animals. |
| Inconsistent Drug Application | Ensure that the final concentration of this compound in your recording chamber is consistent between experiments. If using a perfusion system, check for bubbles or flow rate inconsistencies. |
| Bath Temperature Fluctuations | Neuronal activity is sensitive to temperature. Ensure your recording chamber is maintained at a stable and consistent temperature. |
Experimental Protocols
Detailed Methodology for Acute Brain Slice Preparation
This protocol is a general guideline for preparing acute brain slices suitable for electrophysiology.
-
Preparation of Solutions:
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Adjust pH to 7.3–7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.
-
Continuously bubble all solutions with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15-20 minutes before and during use.
-
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane (B1672236) or an injectable anesthetic like ketamine/xylazine) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain region of interest onto the vibratome stage.
-
Cut slices at the desired thickness (e.g., 300-400 µm) in the ice-cold, carbogenated slicing solution.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing slicing solution at 32–34°C for a brief period (e.g., 10-15 minutes).
-
Then, transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Application of this compound
-
Bath Application:
-
Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 10-100 µM).
-
During the experiment, switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Monitor the electrophysiological response.
-
To wash out the drug, switch the perfusion back to the control aCSF.
-
-
Focal Application (Puffing):
-
Prepare a higher concentration of this compound in aCSF (e.g., 100 µM - 1 mM) in a separate "puffer" pipette.
-
Position the puffer pipette near the neuron of interest using a micromanipulator.
-
Apply a brief pulse of pressure to eject a small volume of the this compound solution onto the cell.
-
This method is useful for rapid, localized drug application and for minimizing receptor desensitization.
-
Visualizations
Caption: Group I mGluR signaling pathway activated by this compound.
Caption: Group II mGluR signaling pathway activated by this compound.
Caption: General experimental workflow for a this compound experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Viability After trans-ACPD Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs).[1] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are active at both group I and group II mGluRs. Activation of these receptors can trigger various intracellular signaling cascades, often involving G-proteins and second messengers.[2] Depending on the cell type, receptor subtype expression, and this compound concentration, its effects can range from modulation of synaptic transmission to inducing cellular toxicity and apoptosis.[1][3][4][5]
Q2: Which cell viability assay should I choose after this compound treatment?
A2: The choice of assay depends on the specific research question and the expected cellular outcome.
-
For assessing cell membrane integrity (necrosis): The Trypan Blue exclusion assay is a straightforward and rapid method.[6][7][8]
-
For evaluating metabolic activity: The MTT assay is a common colorimetric method that measures the activity of mitochondrial enzymes.[9][10][11]
-
For detecting apoptosis: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is recommended. This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific mGluR subtypes expressed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. However, concentrations in the micromolar range are frequently reported in the literature. For example, neurotoxic effects in organotypic hippocampal slice cultures have been observed at 500 µM.[15]
Q4: Can this compound interfere with the viability assays themselves?
A4: While direct chemical interference is not commonly reported, it is important to include proper controls. For instance, in an MTT assay, a cell-free control with this compound in the medium can be used to check for any direct reduction of the MTT reagent.
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells. Avoid seeding cells in the perimeter wells of a 96-well plate, as these are prone to the "edge effect".[10] |
| Incomplete Solubilization of Formazan (B1609692) Crystals | After adding the solubilization solution (e.g., DMSO or SDS), place the plate on a shaker for at least 5 minutes to ensure all formazan crystals are dissolved.[9] Visually inspect the wells under a microscope before reading the plate. |
| Interference from Phenol (B47542) Red | If high background absorbance is an issue, consider using a culture medium without phenol red for the duration of the assay.[16] |
| Incorrect Incubation Times | Optimize the incubation time for both the this compound treatment and the MTT reagent. Extended incubation with MTT (beyond 4 hours) should be avoided.[17] |
Issue 2: Low Viability in Control (Untreated) Cells with Trypan Blue
| Possible Cause | Suggested Solution |
| Over-trypsinization | Use the lowest effective concentration of trypsin and incubate for the shortest time necessary to detach cells. Neutralize the trypsin with a serum-containing medium promptly. |
| Mechanical Stress | Handle cells gently during pipetting and centrifugation to avoid damaging cell membranes. |
| Delayed Staining and Counting | Count cells within 3 to 5 minutes of adding trypan blue, as longer incubation times can lead to cell death and artificially low viability counts.[6][18] |
| Trypan Blue Aggregates | Filter the trypan blue solution through a 0.2 µm filter to remove any crystals or aggregates that could be mistaken for dead cells.[18][19] |
Issue 3: Unexpected Results in Flow Cytometry for Apoptosis
| Possible Cause | Suggested Solution |
| Incorrect Compensation Settings | When using multiple fluorochromes (e.g., Annexin V-FITC and PI), it is critical to set up proper compensation controls using single-stained samples to correct for spectral overlap. |
| Cell Clumping | Ensure a single-cell suspension is prepared before staining and analysis. Cell aggregates can lead to inaccurate event acquisition and analysis. |
| Loss of Apoptotic Cells | During preparation, apoptotic cells can become fragile. Centrifuge cells at a lower speed and handle them gently. Be sure to collect any floating cells from the supernatant after treatment, as these may be apoptotic.[13] |
| Premature Cell Lysis | If a high percentage of necrotic (Annexin V+/PI+) or late necrotic (Annexin V-/PI+) cells are observed, consider reducing the treatment duration or concentration of this compound to capture earlier apoptotic events.[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[9]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9][17]
-
Solubilization: Carefully remove the medium and add 200 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Absorbance Reading: Place the plate on a shaker for 5 minutes to dissolve the formazan crystals.[9] Read the absorbance at a wavelength of 560-570 nm using a microplate reader.[9][17]
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Preparation: After this compound treatment, collect both adherent and floating cells. Create a single-cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (a 1:1 ratio).[8]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[6]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Analysis: Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[8]
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Collection: Following this compound treatment, collect all cells, including those in the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper gating and compensation.[13]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Data Presentation
Table 1: Example of MTT Assay Results after 48h this compound Treatment
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 10 | 1.22 | 0.07 | 97.6% |
| 50 | 1.10 | 0.09 | 88.0% |
| 100 | 0.85 | 0.06 | 68.0% |
| 250 | 0.54 | 0.05 | 43.2% |
| 500 | 0.23 | 0.04 | 18.4% |
Table 2: Example of Flow Cytometry Data after 24h this compound Treatment
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 95.2% | 2.1% | 1.5% |
| 100 | 75.8% | 15.3% | 7.2% |
| 500 | 22.4% | 35.1% | 40.3% |
Visualizations
Caption: Signaling pathway of Group I mGluR activation by this compound.
Caption: General experimental workflow for assessing cell viability.
Caption: Troubleshooting decision tree for viability experiments.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 10. researchhub.com [researchhub.com]
- 11. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 19. revvity.com [revvity.com]
Technical Support Center: Troubleshooting trans-ACPD Experiments
Welcome to the technical support center for researchers utilizing trans-ACPD in their experiments. This resource provides troubleshooting guidance and frequently asked questions to help you identify and resolve common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it activate?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), with activity at both Group I and Group II mGluRs.[1][2] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[1][2] Its activation of these G-protein coupled receptors can lead to a variety of cellular responses depending on the specific mGluR subtypes expressed in the cell type under investigation.
Q2: What are the expected downstream signaling effects of this compound application?
Activation of mGluRs by this compound can initiate several downstream signaling cascades:
-
Group I mGluRs (mGluR1, mGluR5): Activation typically leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphoinositides (PI).[3][4] This produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6]
-
Group II mGluRs (mGluR2, mGluR3): Activation of these receptors is often coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
In some systems, this compound has been shown to increase cAMP accumulation.[3] It can also modulate various ion channels, leading to changes in membrane potential and neuronal excitability.[5][7][8][9]
Q3: How should I prepare and store my this compound stock solutions?
-
Storage: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for at least four years.[3] Stock solutions in a solvent should be stored at -80°C for up to one year.[1]
-
Solubility: this compound has limited solubility in water but is soluble in DMSO.[3] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] Gentle warming or sonication can aid in dissolution.[1][2]
Troubleshooting Guide
My this compound experiment is not producing the expected effect. What are the possible reasons?
This is a common issue with several potential causes. The following sections break down the most likely culprits, from reagent quality to experimental design.
Problem Area 1: Reagent and Solution Issues
Q: Could my this compound be inactive?
-
Improper Storage: As mentioned above, improper storage can lead to degradation of the compound. Ensure that both the powder and stock solutions have been stored at the recommended temperatures.[1][3]
-
Contamination with inactive isomer: (±)-trans-ACPD is a racemic mixture. Contamination with the inactive cis-isomer could reduce the effective concentration of the active compound. Ensure you are using a high-purity reagent.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound. Aliquot your stock solution into single-use volumes.
Q: Is my working solution prepared correctly?
-
Incorrect Concentration: The effective concentration of this compound can vary significantly depending on the mGluR subtype being targeted. Refer to the table below for reported EC50 values. A concentration that is too low may not elicit a response, while a concentration that is too high could lead to receptor desensitization or non-specific effects.[10]
-
Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of solution, especially at high concentrations or in certain buffers. Visually inspect your working solution for any precipitate before use.
Problem Area 2: Experimental Design and Execution
Q: Am I using the correct concentration of this compound?
The optimal concentration will depend on the specific mGluR subtypes present in your experimental system and the desired effect. Below is a summary of reported half-maximal effective concentrations (EC50).
| Receptor Subtype | Reported EC50 (µM) |
| mGluR1 | 15[1][3] |
| mGluR2 | 2[1][3] |
| mGluR3 | 40[3] |
| mGluR4 | ~800[1][3] |
| mGluR5 | 23[1][3] |
| mGluR6 | 82[3] |
| PI Hydrolysis (hippocampal slices) | 51[4] |
| cAMP Accumulation (cerebral cortex slices) | 47.8[3] |
Q: Could my cells or tissue be unresponsive?
-
Receptor Expression: Confirm that your cell line or tissue model expresses the target mGluR subtypes. The lack of an appropriate receptor will result in no response.
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation. Consider using a lower concentration or shorter application times.
-
Cell Health: Ensure that your cells or tissue slices are healthy and viable. Poor cell health can lead to a general lack of responsiveness to any stimulus.
Q: Are there other factors in my experimental setup that could be interfering?
-
Presence of Antagonists: Ensure that your experimental buffer does not contain any known mGluR antagonists.
-
Interaction with other signaling pathways: The cellular response to this compound can be complex and may involve interactions with other signaling pathways.[6][8] For example, in some systems, the response to this compound can be modulated by the activity of ionotropic glutamate receptors.
Experimental Protocols
Key Experiment 1: Electrophysiological Recording of this compound Effects
This protocol is a general guideline for recording changes in neuronal membrane potential in response to this compound in brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., from hippocampus or amygdala) from your animal model of choice.
-
Recording Setup: Use standard whole-cell or sharp microelectrode intracellular recording techniques to monitor the membrane potential of a neuron.
-
Baseline Recording: Establish a stable baseline recording of the neuron's resting membrane potential and input resistance for at least 5-10 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 10-100 µM).
-
Data Acquisition: Record changes in membrane potential, input resistance, and firing activity during and after this compound application. A hyperpolarization or depolarization, depending on the brain region and neuron type, is often observed.[7][8][9]
-
Washout: After observing the effect, wash out the this compound with fresh artificial cerebrospinal fluid (aCSF) and monitor for recovery to baseline.
Key Experiment 2: Calcium Imaging of this compound-Induced Mobilization
This protocol outlines the steps for measuring intracellular calcium changes in cultured cells in response to this compound.
-
Cell Culture and Dye Loading: Plate cells on glass-bottom dishes suitable for imaging. Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Use a fluorescence microscope equipped for live-cell imaging and ratiometric analysis if using a ratiometric dye.
-
Baseline Imaging: Acquire baseline fluorescence images for a few minutes to establish a stable baseline intracellular calcium level.
-
This compound Application: Perfuse the cells with a solution containing this compound (e.g., 10-100 µM).
-
Image Acquisition: Continuously acquire images to monitor the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration. A transient increase in intracellular calcium is the expected response.[5]
-
Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for variability in trans-ACPD purchased from different suppliers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in trans-ACPD purchased from different suppliers.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of this compound from a new supplier compared to our previous batches. What could be the cause?
A1: Variability in the potency of this compound between different suppliers or even different batches from the same supplier can arise from several factors:
-
Purity: The overall purity of the compound can differ. Even small amounts of impurities can interfere with your assays. Always check the supplier's Certificate of Analysis (C of A) for the stated purity.
-
Isomeric Composition: (±)-trans-ACPD is a racemic mixture of the (1S,3R)-ACPD and (1R,3S)-ACPD enantiomers. The (1S,3R) isomer is the more active form at metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] Variations in the precise ratio of these isomers between batches can lead to significant differences in biological activity.
-
Formulation: The compound may be supplied as a free acid or a salt, which can affect its solubility and stability.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light or moisture) can lead to degradation of the compound over time.
Q2: How can we quantitatively assess the quality of a new batch of this compound?
A2: To ensure consistency in your experiments, it is highly recommended to perform in-house quality control on new batches of this compound. Key assessments include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to verify the purity of the compound.
-
Isomeric Composition Analysis: Chiral HPLC can be used to determine the ratio of the (1S,3R) and (1R,3S) enantiomers. This is critical for understanding the potential potency of the batch.
-
Functional Potency Assay: Perform a dose-response curve in a validated functional assay, such as a calcium mobilization assay for Group I mGluRs or a cAMP inhibition assay for Group II mGluRs, to determine the EC50 value. This provides a direct measure of the biological activity of the compound in your experimental system.
Q3: Our current lot of this compound is showing lower efficacy in our cell-based assays. What are some troubleshooting steps we can take?
A3: A decrease in efficacy can be frustrating. Here is a logical workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low this compound efficacy.
Q4: What are the known differences in activity between the isomers of this compound?
A4: The (1S,3R)-ACPD isomer is the biologically active enantiomer, acting as an agonist at both Group I and Group II mGluRs.[1][2] The (1R,3S)-ACPD isomer is considered to be significantly less active. Therefore, a higher proportion of the (1S,3R) isomer in a batch of (±)-trans-ACPD will result in higher potency.
Data on this compound Variability
The following table summarizes the reported potency (EC50 values) of (±)-trans-ACPD and its active isomer, (1S,3R)-ACPD, at various mGluR subtypes. This data highlights the importance of knowing the isomeric composition of your compound.
| Compound | mGluR Subtype | Reported EC50 (μM) |
| (±)-trans-ACPD | mGluR1 | 15 |
| mGluR2 | 2 | |
| mGluR5 | 23 | |
| mGluR4 | ~800 | |
| (1S,3R)-ACPD | mGluR1 | 42 |
| mGluR2 | 5 | |
| mGluR5 | 15 | |
| mGluR6 | 60 |
Data compiled from multiple sources.[1][2]
The following table illustrates a hypothetical comparison of this compound from two different suppliers, emphasizing potential sources of variability.
| Parameter | Supplier A (Batch 123) | Supplier B (Batch 456) |
| Purity (by HPLC) | 99.5% | 98.1% |
| Isomeric Ratio (1S,3R : 1R,3S) | 52:48 | 49:51 |
| Functional Potency (Calcium Assay) | EC50 = 20 μM | EC50 = 35 μM |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Isomeric Composition
This protocol provides a general framework for the chiral separation of this compound enantiomers. Optimization will be required based on the specific column and HPLC system used.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, is a good starting point for separating amino acid analogues.
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) may be needed to improve peak shape.
-
Example Starting Condition: 90:10 (v/v) n-hexane:isopropanol with 0.1% trifluoroacetic acid.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., ~210 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Ensure complete dissolution.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The ratio of the peak areas can be used to determine the isomeric composition.
Caption: Workflow for Chiral HPLC Analysis.
Protocol 2: Calcium Mobilization Assay for Group I mGluR Activation
This protocol is for measuring the activation of Gq-coupled Group I mGluRs (mGluR1 and mGluR5).
-
Cell Culture: Plate cells expressing the target mGluR subtype in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Create a serial dilution of this compound in the assay buffer to generate a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with an injector to add the different concentrations of this compound to the wells.
-
Measure the fluorescence intensity in real-time before and after the addition of the compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: cAMP Inhibition Assay for Group II mGluR Activation
This protocol is for measuring the activation of Gi/o-coupled Group II mGluRs (mGluR2 and mGluR3).
-
Cell Culture: Culture cells expressing the target mGluR subtype.
-
Assay Principle: The assay measures the inhibition of adenylyl cyclase activity. Cells are first stimulated with a compound like forskolin (B1673556) to increase intracellular cAMP levels. The ability of the mGluR agonist to reduce this forskolin-stimulated cAMP level is then measured.
-
Cell Stimulation:
-
Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add different concentrations of this compound.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
Data Analysis:
-
Plot the measured cAMP concentration against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathways
Caption: Signaling pathways for Group I and Group II mGluRs activated by this compound.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to trans-ACPD and DHPG for the Activation of Group I Metabotropic Glutamate Receptors
For researchers and professionals in neuroscience and drug development, the selective activation of group I metabotropic glutamate (B1630785) receptors (mGluRs), comprising mGluR1 and mGluR5, is crucial for investigating their roles in synaptic plasticity, learning, memory, and various neurological disorders. Two commonly used agonists for this purpose are (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and (S)-3,5-dihydroxyphenylglycine (DHPG). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate agonist for specific research needs.
Overview and Selectivity
(S)-3,5-dihydroxyphenylglycine, or DHPG, is recognized as a highly selective agonist for group I mGluRs, exhibiting similar potencies at both mGluR1 and mGluR5 subtypes. In contrast, this compound is a broader spectrum agonist, activating not only group I mGluRs but also group II mGluRs. This lack of selectivity can be a confounding factor in experiments aiming to isolate the effects of group I mGluR activation.
Quantitative Comparison of Potency
The potency of an agonist is a critical factor in experimental design, typically represented by the half-maximal effective concentration (EC₅₀). The following tables summarize the reported EC₅₀ values for this compound and DHPG on mGluR1 and mGluR5 from various studies. It is important to note that these values can vary depending on the experimental system (e.g., cell lines, primary neurons) and the assay used (e.g., calcium mobilization, phosphoinositide hydrolysis).
Table 1: Potency (EC₅₀) of this compound at Group I mGluRs
| Receptor Subtype | Reported EC₅₀ (µM) | Experimental System | Reference |
| mGluR1 | 15 | Not specified | [1] |
| mGluR1 | 102 (1S,3R-ACPD) | Cultured cerebellar granule cells | |
| mGluR5 | 23 | Not specified | [1] |
Table 2: Potency (EC₅₀) of DHPG at Group I mGluRs
| Receptor Subtype | Reported EC₅₀ (µM) | Experimental System | Reference |
| mGluR1 & mGluR5 | Similar potencies | General statement | |
| Not Specified | 30 (for depolarization) | CA1 pyramidal neurons | [2] |
| Not Specified | 50 (for inward current) | CA3 pyramidal cells |
Performance and Efficacy
While potency indicates the concentration required to elicit a half-maximal response, efficacy describes the maximum response an agonist can produce. Data directly comparing the maximal efficacy (Emax) of this compound and DHPG under identical conditions are limited. However, some studies provide insights into their relative performance.
For instance, DHPG is widely used to induce long-term depression (LTD) in the hippocampus, a form of synaptic plasticity mediated by group I mGluRs. Studies have shown that DHPG effectively induces LTD in CA1 and CA3 regions of the hippocampus. While this compound can also activate group I mGluRs, its effects can be complicated by the simultaneous activation of group II mGluRs, which can have opposing effects on synaptic transmission. In some experimental paradigms, this compound has been reported to fail to induce LTD where DHPG is effective.
Signaling Pathways of Group I mGluRs
Activation of group I mGluRs by either this compound or DHPG initiates a canonical signaling cascade. The receptors are coupled to Gq/G11 G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Key Experimental Protocols
The following are generalized protocols for assays commonly used to study the activation of group I mGluRs by agonists like this compound and DHPG.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify group I mGluR activity.
-
Cell Culture: Culture cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5) in appropriate media.
-
Radiolabeling: Incubate the cells with [³H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor like LiCl. Then, stimulate the cells with varying concentrations of this compound or DHPG for a defined period.
-
Extraction of IPs: Terminate the reaction by adding a solution like cold trichloroacetic acid.
-
Purification and Quantification: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography. Quantify the radioactivity in the IP fraction using liquid scintillation counting.
Intracellular Calcium Mobilization Assay
This method uses fluorescent Ca²⁺ indicators to measure changes in intracellular calcium concentration upon receptor activation.
-
Cell Preparation: Plate cells expressing the mGluR of interest onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).
-
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2).
-
Agonist Addition: Add varying concentrations of this compound or DHPG to the wells.
-
Signal Detection: Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of fluorescence at two excitation wavelengths for Fura-2) to determine the magnitude of the Ca²⁺ response.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel activity and changes in membrane potential in response to mGluR activation.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from an animal model or use cultured neurons.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a target neuron.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior.
-
Baseline Recording: Record the baseline membrane potential and input resistance of the neuron.
-
Agonist Application: Bath-apply a known concentration of this compound or DHPG.
-
Data Acquisition: Record the changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) in response to the agonist. Group I mGluR activation typically causes a slow inward current and depolarization.
-
Analysis: Analyze the magnitude and duration of the electrophysiological response.
Conclusion
The choice between this compound and DHPG for activating group I mGluRs depends on the specific experimental goals. DHPG is the preferred agonist when selectivity for group I mGluRs is paramount. Its well-characterized actions on mGluR1 and mGluR5 make it a reliable tool for studying the specific functions of this receptor group.
This compound may be useful in initial screening experiments or when broader mGluR activation is desired. However, its activity at group II mGluRs necessitates careful interpretation of results and the use of appropriate antagonists to dissect the contribution of each receptor group.
For quantitative studies of potency and efficacy, it is essential to consider the experimental system and assay conditions, as these can significantly influence the observed pharmacological properties of the agonists. Researchers should consult the primary literature to determine the most appropriate concentrations and experimental design for their specific application.
References
A Researcher's Guide to Validating trans-ACPD Effects Using mGluR Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of commonly used metabotropic glutamate (B1630785) receptor (mGluR) antagonists for validating the effects of the broad-spectrum agonist, trans-ACPD. This document outlines their performance, supported by experimental data, and offers detailed protocols for key experiments.
Introduction to this compound and mGluR Antagonism
This compound (trans-1-amino-1,3-dicarboxycyclopentane) is a widely utilized agonist for metabotropic glutamate receptors (mGluRs). Its non-selective nature, activating both group I and group II mGluRs, necessitates the use of specific antagonists to dissect its precise effects on various receptor subtypes. The validation of this compound's activity is crucial for understanding its role in synaptic plasticity, neurotransmission, and various neurological and psychiatric disorders. This guide focuses on three key antagonists: MCPG, a broad-spectrum group I/II antagonist; LY341495, a potent group II antagonist; and MPEP, a selective mGluR5 antagonist.
Comparative Analysis of mGluR Antagonists
The choice of antagonist is critical for elucidating the specific mGluR subtype mediating the effects of this compound. The following table summarizes the quantitative data for MCPG, LY341495, and MPEP, providing a basis for their selective application.
| Antagonist | Target mGluR Subtypes | IC50/Ki Values | Key Characteristics |
| MCPG | Group I (mGluR1, mGluR5) & Group II (mGluR2, mGluR3) | mGluR1: ~700 µM; mGluR2: EC50 of 5 x 10⁻⁴ M | Broad-spectrum competitive antagonist. Useful for initial screening to determine if group I or II mGluRs are involved. |
| LY341495 | Primarily Group II (mGluR2, mGluR3), also Group I and III at higher concentrations | mGluR2: 21 nM; mGluR3: 14 nM; mGluR1a: 7.8 µM; mGluR5a: 8.2 µM; mGluR8: 170 nM; mGluR7: 990 nM; mGluR4: 22 µM | Highly potent and selective for group II mGluRs at nanomolar concentrations. Can be used to isolate the contribution of group II receptors to this compound's effects. |
| MPEP | Selective for mGluR5 | mGluR5: 36 nM | Potent, selective, and non-competitive antagonist of mGluR5. Ideal for specifically investigating the role of mGluR5 in this compound-mediated responses. Also acts as a positive allosteric modulator of mGluR4.[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of this compound effects. Below are representative protocols for in vitro electrophysiology and phosphoinositide hydrolysis assays.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of this compound on neuronal membrane potential and the ability of an mGluR antagonist to block this effect.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rodent (e.g., a P14-P21 rat).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose).
- Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
- Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose), saturated with 95% O2 / 5% CO2, and allow them to recover at room temperature for at least 1 hour.
2. Recording:
- Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution (in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).
- Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration.
- Record baseline membrane potential and input resistance in current-clamp mode.
3. Drug Application:
- After establishing a stable baseline, bath-apply this compound (e.g., 50-100 µM) and record the change in membrane potential.
- Wash out the this compound and allow the neuron to return to its baseline state.
- Pre-incubate the slice with the chosen mGluR antagonist (e.g., 500 µM MCPG, 100 nM LY341495, or 10 µM MPEP) for 10-15 minutes.
- Co-apply this compound with the antagonist and record the response. A significant reduction or complete block of the this compound-induced change in membrane potential validates the involvement of the targeted mGluR.
Biochemical Assay: Phosphoinositide (PI) Hydrolysis
This assay measures the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the phospholipase C (PLC) signaling pathway.
1. Cell Culture and Labeling:
- Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the mGluR of interest.
- Seed cells in 24-well plates and grow to confluency.
- Label the cells by incubating them overnight with myo-[³H]-inositol (1 µCi/ml) in inositol-free medium.
2. Assay Procedure:
- Wash the cells with a buffer containing LiCl (e.g., 10 mM) to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).
- Pre-incubate the cells with the desired concentration of the mGluR antagonist (e.g., MCPG, LY341495, or MPEP) for 15-30 minutes.
- Stimulate the cells with this compound (e.g., 100 µM) in the presence of the antagonist for a defined period (e.g., 30-60 minutes). Include control wells with no drug, this compound alone, and antagonist alone.
3. Measurement of Inositol Phosphates:
- Terminate the reaction by adding a cold acidic solution (e.g., 0.5 M trichloroacetic acid).
- Isolate the total IPs from the cell lysates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
- Quantify the amount of [³H]-IPs using liquid scintillation counting.
4. Data Analysis:
- Express the data as a percentage of the response to this compound alone. A significant reduction in [³H]-IP accumulation in the presence of the antagonist indicates a blockade of Group I mGluR activation.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflow, and the logic of antagonist validation.
Figure 1. Signaling pathways of Group I and Group II mGluRs activated by this compound.
Figure 2. A typical experimental workflow for validating this compound effects.
Figure 3. The logical basis for using antagonists to validate mGluR-mediated effects.
References
A Comparative Guide to cis- and trans-ACPD: Unraveling Stereoisomer-Specific Pharmacology
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a rigid analog of the excitatory neurotransmitter glutamate (B1630785). Its stereoisomers, cis-ACPD and trans-ACPD, have proven to be invaluable pharmacological tools for dissecting the complex roles of glutamate receptors in the central nervous system. While structurally similar, these isomers exhibit distinct pharmacological profiles, acting on different glutamate receptor subtypes with varying potencies. This guide provides a comprehensive comparison of cis- and this compound, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling mechanisms to aid researchers in their experimental design and interpretation.
Quantitative Comparison of Receptor Activity
The primary difference between cis- and this compound lies in their affinity and efficacy at metabotropic glutamate receptors (mGluRs) and ionotropic NMDA receptors. This compound is a potent and selective agonist at Group I and Group II mGluRs, while cis-ACPD displays a preference for NMDA receptors and also acts as a Group II mGluR agonist.[1] The following table summarizes their pharmacological properties.
| Parameter | Receptor Target | cis-ACPD | This compound | Reference |
| Agonist Potency (EC50) | mGluR1 | > 300 µM | 15 µM | [2] |
| mGluR2 | 13 µM | 2 µM | [1][2] | |
| mGluR5 | > 300 µM | 23 µM | [2] | |
| mGluR4 | 50 µM | ~800 µM | [1][2] | |
| Binding Affinity (IC50) | NMDA Receptor | 3.3 µM | - | [1][3] |
| Functional Activity | In vivo convulsant activity | More potent | Less potent |
Signaling Pathways
The differential receptor activation by cis- and this compound translates into the engagement of distinct intracellular signaling cascades.
This compound: Activating Group I and II mGluRs
This compound's agonism at Group I mGluRs (mGluR1 and mGluR5) leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]
At Group II mGluRs (mGluR2 and mGluR3), this compound binding activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like protein kinase A (PKA).[5]
Cis-ACPD: Primarily Targeting NMDA Receptors
Cis-ACPD acts as a potent agonist at the NMDA receptor, an ionotropic glutamate receptor.[1] Binding of cis-ACPD, along with the co-agonist glycine, to the NMDA receptor leads to the opening of its ion channel. This allows for the influx of cations, most notably Ca2+, into the neuron, triggering a cascade of downstream signaling events.[6][7][8]
References
- 1. immunomart.com [immunomart.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. cis-ACPD | NMDA Agonist | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactome | Activation of NMDA receptors and postsynaptic events [reactome.org]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Potency of trans-ACPD at Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), at various mGluR subtypes. The information presented is supported by experimental data and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Data Presentation: Potency of this compound at mGluR Subtypes
The potency of this compound, a widely used agonist for studying mGluR function, varies significantly across different receptor subtypes. This differential activity is crucial for designing experiments aimed at understanding the physiological and pathological roles of these receptors. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for several mGluR subtypes, highlighting its preference for Group II mGluRs.
| mGluR Subtype | Group | Coupling | EC50 (µM) |
| mGluR1 | I | Gq/G11 | 15[1] |
| mGluR2 | II | Gi/o | 2[1] |
| mGluR4 | III | Gi/o | ~800[1] |
| mGluR5 | I | Gq/G11 | 23[1] |
Experimental Protocols
The determination of agonist potency at mGluR subtypes relies on functional assays that measure the downstream signaling events following receptor activation. The two primary methods corresponding to the G-protein coupling of the receptors are the phosphoinositide hydrolysis assay for Gq-coupled receptors (Group I) and the cyclic AMP (cAMP) accumulation assay for Gi/o-coupled receptors (Group II and III).
Phosphoinositide Hydrolysis Assay (for mGluR1 and mGluR5)
This assay quantifies the production of inositol (B14025) phosphates (IPs), a downstream product of Gq-protein activation, to determine agonist potency at Group I mGluRs.
Experimental Workflow:
References
Validating the Specificity of trans-ACPD in a New Experimental Model: A Comparative Guide
For researchers venturing into new experimental models, rigorously validating the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of trans-ACPD with alternative metabotropic glutamate (B1630785) receptor (mGluR) agonists, supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at elucidating the role of mGluRs.
Introduction to this compound and its Alternatives
This compound ((-)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid) is a widely used agonist for metabotropic glutamate receptors. It is a racemic mixture and displays broad activity across Group I and Group II mGluRs.[1] While its broad-spectrum agonism can be advantageous for initial screening, it presents a significant challenge when dissecting the roles of specific mGluR subtypes. This guide compares this compound with more selective agonists, namely (S)-3,5-DHPG for Group I mGluRs and LY354740 for Group II mGluRs, to provide a framework for validating its specificity in novel experimental systems.
Comparative Potency of mGluR Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of this compound, (S)-3,5-DHPG, and LY354740 at various human mGluR subtypes. This data is crucial for designing dose-response experiments and for interpreting the specificity of observed effects.
| Agonist | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR7 |
| This compound | 15 µM[1] | 2 µM[1] | - | ~800 µM[1] | 23 µM[1] | - |
| (S)-3,5-DHPG | 60 nM[2] | - | - | - | - | - |
| LY354740 | > 100,000 nM[3] | 5.1 nM[3] | 24.3 nM[3] | > 100,000 nM[3] | > 100,000 nM[3] | > 100,000 nM[3] |
Note: A lower EC50 value indicates higher potency. Data for all mGluR subtypes were not consistently available for all agonists in the reviewed literature.
Signaling Pathways
This compound activates both Group I and Group II mGluRs, which couple to distinct intracellular signaling cascades. Understanding these pathways is essential for designing functional assays to probe the specificity of this compound.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
Figure 1. Signaling pathways activated by this compound.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a new experimental model, a multi-pronged approach employing functional assays is recommended. Below are detailed protocols for three key experiments.
Intracellular Calcium Mobilization Assay
This assay is ideal for assessing the activation of Gq-coupled receptors, such as Group I mGluRs.
Principle: Activation of Group I mGluRs leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Preparation:
-
Plate cells (e.g., primary neurons or a cell line expressing the target mGluR) in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the Group I-selective agonist (S)-3,5-DHPG, and the Group II-selective agonist LY354740.
-
-
Assay and Data Acquisition:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the agonists to the wells and immediately begin kinetic reading of fluorescence intensity over time (typically 1-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the dose-response curves and determine the EC50 values.
-
Compare the response to this compound with that of the selective agonists. A response to this compound that is blocked by a Group I antagonist but not a Group II antagonist would suggest specificity towards Group I mGluRs in this assay.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Coupling
BRET assays can directly measure the interaction between a receptor and its cognate G-protein, providing a powerful tool to assess the activation of both Gi/o- and Gq-coupled receptors.
Principle: This assay measures the resonance energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein (e.g., a G-protein subunit) and a fluorescent acceptor (e.g., YFP) fused to another (e.g., a receptor or another G-protein subunit). Activation of the receptor leads to a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the BRET signal.
Methodology:
-
Plasmid Constructs and Transfection:
-
Obtain or generate plasmids encoding the mGluR of interest, a Gα subunit fused to a BRET donor (e.g., Rluc), and Gβ and Gγ subunits, with one fused to a BRET acceptor (e.g., YFP).
-
Co-transfect these plasmids into a suitable cell line (e.g., HEK293T).
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells into a white, clear-bottom 96-well plate.
-
-
Assay and Data Acquisition:
-
Wash the cells with a physiological buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Add the agonists (this compound, (S)-3,5-DHPG, LY354740) and continue to measure the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio as a function of agonist concentration to generate dose-response curves and determine EC50 values.
-
By using different Gα subunit constructs (e.g., Gαq, Gαi), the specificity of this compound for different G-protein coupling pathways can be determined.
-
Whole-Cell Patch-Clamp Electrophysiology
Electrophysiology provides a direct measure of the functional consequences of mGluR activation on neuronal excitability.
Principle: Activation of mGluRs can modulate various ion channels, leading to changes in membrane potential and neuronal firing. For example, Group I mGluR activation can lead to membrane depolarization, while Group II activation can cause hyperpolarization.[4]
Methodology:
-
Slice Preparation:
-
Prepare acute brain slices from the experimental animal model containing the region of interest.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
Experimental Protocol:
-
Record the baseline membrane potential and firing properties of the neuron.
-
Bath-apply this compound at various concentrations and record the changes in membrane potential, input resistance, and firing rate.
-
Wash out the this compound and repeat the application with the selective agonists ((S)-3,5-DHPG and LY354740).
-
To further validate specificity, co-apply selective antagonists for Group I and Group II mGluRs with this compound to see if the observed effects are blocked.
-
-
Data Analysis:
-
Quantify the changes in electrophysiological parameters in response to each agonist.
-
Compare the effects of this compound to those of the selective agonists and determine if the responses are consistent with the activation of a specific mGluR group.
-
Experimental Workflow for Specificity Validation
The following flowchart outlines a logical workflow for validating the specificity of this compound in a new experimental model.
Figure 2. Experimental workflow for validation.
Logical Framework for Data Interpretation
The following diagram illustrates the logical relationships in interpreting the data to validate the specificity of this compound.
Figure 3. Logical framework for interpretation.
Off-Target Considerations
While this compound is selective for mGluRs over ionotropic glutamate receptors, some studies have reported potential off-target effects. For instance, in certain preparations, its effects can be blocked by the sigma ligand ditolyguanidine (DTG).[5] Researchers should be aware of these possibilities and consider appropriate controls, especially when unexpected results are obtained.
Conclusion
Validating the specificity of pharmacological agents like this compound is a critical step in ensuring the reliability and reproducibility of research findings. By employing a combination of comparative pharmacology with selective agonists and antagonists, and utilizing a suite of functional assays, researchers can confidently delineate the specific mGluR-mediated effects of this compound in their novel experimental models. This systematic approach will ultimately lead to a more precise understanding of the physiological and pathological roles of metabotropic glutamate receptors.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective agonist of group II glutamate metabotropic receptors, LY354740, inhibits tolerance to analgesic effects of morphine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: trans-ACPD versus Endogenous Glutamate at Metabotropic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the synthetic compound trans-ACPD and the endogenous neurotransmitter glutamate (B1630785), focusing on their interactions with metabotropic glutamate receptors (mGluRs). Understanding the distinct pharmacological profiles of these compounds is crucial for designing experiments and developing novel therapeutics targeting the glutamatergic system.
At a Glance: Key Differences and Similarities
Endogenous L-glutamate is the primary excitatory neurotransmitter in the central nervous system, activating both ionotropic and metabotropic glutamate receptors. This compound (trans-1-amino-1,3-cyclopentanedicarboxylic acid) is a synthetic analog of glutamate that was instrumental in the initial characterization of mGluRs due to its selectivity for these receptors over their ionotropic counterparts. While both are agonists at mGluRs, they exhibit significant differences in potency and subtype selectivity.
Quantitative Comparison of Receptor Activation
The following table summarizes the key quantitative parameters defining the interaction of this compound and glutamate with various mGluR subtypes. The data highlights the differential potency of these two ligands.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Assay |
| Group I mGluRs | This compound | EC50 | 15 (mGluR1), 23 (mGluR5) | Not Specified |
| Glutamate | EC50 | 217 | Phosphoinositide Hydrolysis (Visual Cortex) | |
| This compound | EC50 | 25 | Phosphoinositide Hydrolysis (Visual Cortex) | |
| Group II mGluRs | This compound | EC50 | 2 (mGluR2) | Not Specified |
| Group III mGluRs | This compound | EC50 | ~800 (mGluR4) | Not Specified |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Note: Data is compiled from multiple sources and direct head-to-head comparisons across all subtypes in a single study are limited. The provided EC50 values for this compound at specific subtypes were not directly compared to glutamate in the same assay.[1][2] In a study on phosphoinositide hydrolysis in the visual cortex, this compound was found to be more potent than glutamate, with a lower EC50 value. The maximal stimulation was reported to be comparable between the two compounds.
Signaling Pathways and Mechanism of Action
Both glutamate and this compound activate mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through various second messenger systems.[3][4] The mGluRs are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11, their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to Gi/Go, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The following diagram illustrates the primary signaling pathways activated by Group I mGluRs upon agonist binding.
Caption: Agonist binding to Group I mGluRs activates Gq/11, leading to PLC-mediated PIP2 hydrolysis and subsequent downstream signaling.
Experimental Methodologies
The quantitative data presented in this guide are typically generated using the following key experimental protocols:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.
Objective: To measure the displacement of a radiolabeled ligand by a non-labeled competitor (e.g., this compound or glutamate).
Workflow:
Caption: A typical workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the mGluR of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-glutamate).
-
Add increasing concentrations of the unlabeled competitor (this compound or glutamate).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (binding affinity) of the competitor using the Cheng-Prusoff equation.
-
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay is used to measure the activation of Gq-coupled receptors, such as Group I mGluRs.
Objective: To quantify the production of inositol phosphates (primarily IP1, a stable metabolite of IP3) following receptor activation.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the Group I mGluR of interest in a multi-well plate.
-
Label the cells by incubating them with myo-[3H]-inositol overnight. This allows for the incorporation of the radiolabel into phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells to remove excess myo-[3H]-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
Add varying concentrations of the agonist (this compound or glutamate) to the wells.
-
Incubate for a specific time at 37°C to allow for receptor activation and IP accumulation.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding a suitable acid (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extracts.
-
-
Purification and Quantification:
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Elute the different inositol phosphate species with increasing concentrations of ammonium (B1175870) formate.
-
Quantify the amount of [3H]-inositol phosphates in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of accumulated inositol phosphates as a function of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 and Emax (maximum effect) for each agonist.
-
Conclusion
This compound and endogenous glutamate, while both acting as agonists at metabotropic glutamate receptors, display distinct pharmacological profiles. This compound exhibits selectivity for mGluRs over iGluRs and shows varying potency across the different mGluR subtypes, in some cases being more potent than glutamate.[5] These differences are critical for interpreting experimental results and for the rational design of selective ligands for therapeutic applications. The experimental protocols outlined provide a foundation for the quantitative characterization of these and other compounds targeting the glutamatergic system.
References
- 1. bio-techne.com [bio-techne.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GluR | TargetMol [targetmol.com]
A Cross-Validation of Trans-ACPD and Genetic Models in Elucidating Metabotropic Glutamate Receptor Function
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the intricate landscape of neuroscience research, particularly in the study of synaptic plasticity and the development of novel therapeutics, the precise understanding of receptor function is paramount. Metabotropic glutamate (B1630785) receptors (mGluRs) play a crucial role in modulating neuronal excitability and synaptic transmission. Two powerful and complementary methodologies are often employed to investigate their function: the pharmacological activation using agonists like trans-ACPD and the use of genetic models, such as knockout mice. This guide provides an objective comparison of the results obtained from these two approaches, supported by experimental data, to offer a clear perspective on their cross-validation and synergistic potential.
Introduction to Methodologies
This compound: A Pharmacological Probe
This compound (trans-±-1-amino-1,3-cyclopentanedicarboxylic acid) is a synthetic agonist that selectively activates metabotropic glutamate receptors, with a notable affinity for Group I and Group II mGluRs.[1] By applying this compound to neuronal preparations, researchers can acutely stimulate these receptors and observe the downstream physiological effects, such as changes in ion channel activity, intracellular calcium levels, and synaptic plasticity.[2][3][4] This pharmacological approach is invaluable for its temporal control and dose-dependent application, allowing for the precise dissection of acute receptor activation.
Genetic Models: A Definitive Toolkit
Genetic models, particularly knockout (KO) mice, offer a more definitive, albeit chronic, approach to understanding the function of a specific receptor subtype. By deleting the gene encoding a particular mGluR, such as mGluR5, researchers can investigate the physiological and behavioral consequences of its absence.[5][6] This method provides critical insights into the receptor's role in development, long-term synaptic function, and complex behaviors. The advent of conditional knockout technologies, like the Cre-loxP system, allows for even more precise, cell-type-specific, and temporally controlled gene deletion.[6]
Comparative Data: this compound Effects in Wild-Type vs. mGluR5 Knockout Mice
The hippocampus, a brain region critical for learning and memory, is a focal point for studies on synaptic plasticity, particularly long-term potentiation (LTP). The following tables summarize key findings from studies that have used both this compound and mGluR5 knockout mice to investigate LTP in the CA1 region of the hippocampus, providing a direct cross-validation of the two methodologies.
| Experimental Condition | Parameter Measured | Wild-Type Mice Response | mGluR5 Knockout Mice Response | Reference |
| Tetanic Stimulation-induced LTP | AMPA Receptor-mediated LTP (LTPAMPA) | Potentiation Observed | Normal Potentiation | [2] |
| NMDA Receptor-mediated LTP (LTPNMDA) | Potentiation Observed | Abolished | [2] | |
| Application of this compound (60 µM) | AMPA Receptor-mediated Current | Potentiation (161.8 ± 21.2%) | Potentiation (156.7 ± 15.6%) | [2] |
| NMDA Receptor-mediated Current | Potentiation (160.4 ± 19.3%) | No Potentiation (105 ± 3.3%) | [2] | |
| Application of this compound (low concentrations) | Field EPSP in CA1 | Synaptic Depression | No Depression | [5] |
These data compellingly demonstrate that the potentiation of the NMDA receptor component of LTP, which is observed with both tetanic stimulation and the application of this compound in wild-type animals, is absent in mice lacking the mGluR5 receptor.[2] This strongly indicates that mGluR5 is the specific receptor subtype mediating this this compound-induced effect. Furthermore, the lack of synaptic depression in response to low concentrations of this compound in mGluR5 knockout mice provides further evidence of mGluR5's role in this phenomenon.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are summarized protocols for the key experiments cited.
Electrophysiology in Hippocampal Slices
1. Brain Slice Preparation:
-
Animals (wild-type and mGluR5 knockout mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.
-
Whole-cell patch-clamp recordings can also be performed on individual CA1 pyramidal neurons to measure AMPA and NMDA receptor-mediated currents.
3. This compound Application and LTP Induction:
-
A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
For pharmacological induction of LTP, this compound is bath-applied at a specific concentration (e.g., 60 µM) for a defined period.
-
For electrically induced LTP, a high-frequency stimulation (tetanus) protocol is delivered to the Schaffer collateral pathway.
-
Synaptic responses are then monitored for at least 60 minutes post-stimulation or drug application to assess the magnitude and stability of LTP.
Generation and Validation of mGluR5 Knockout Mice
1. Gene Targeting:
-
A targeting vector is constructed to replace a critical exon of the Grm5 gene (encoding mGluR5) with a selectable marker, such as a neomycin resistance cassette.
-
This vector is electroporated into embryonic stem (ES) cells.
2. Generation of Chimeric Mice:
-
ES cells that have undergone homologous recombination are identified and injected into blastocysts.
-
The blastocysts are then implanted into pseudopregnant female mice.
-
The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.
3. Genotyping and Validation:
-
Offspring are genotyped using PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
-
The absence of mGluR5 protein expression in knockout mice is confirmed by techniques such as Western blotting or immunohistochemistry.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental logic of cross-validation.
Caption: Signaling pathway of mGluR5 activation leading to the potentiation of the NMDA receptor component of LTP.
Caption: Experimental workflow for the cross-validation of this compound results with an mGluR5 knockout model.
Conclusion: The Synergy of Pharmacological and Genetic Approaches
The presented data clearly illustrate the power of cross-validating findings from pharmacological and genetic models. The use of this compound in wild-type animals points towards the involvement of mGluRs in the potentiation of the NMDA receptor component of LTP. The experiments in mGluR5 knockout mice then definitively confirm that mGluR5 is the specific subtype responsible for this physiological effect.
For researchers and drug development professionals, this comparative approach offers several advantages:
-
Target Validation: Genetic models provide definitive validation for the targets of pharmacological agents.
-
Mechanism of Action: The combined use of these methods allows for a more precise elucidation of the molecular mechanisms underlying drug effects.
References
- 1. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Abolition of the NMDA Component of Long-Term Potentiation in Mice Lacking mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional mGluR5 Knockout in Glutamatergic Pathways Disrupts the Development of Excitatory Synaptic Transmission onto Mouse MNTB Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of trans-ACPD and Other Key Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), a non-selective metabotropic glutamate (B1630785) receptor (mGluR) agonist, with other key selective agonists. The focus is on its performance against the Group I selective agonist (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) and the Group II selective agonist LY379268. This comparison is supported by quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Quantitative Comparison of Agonist Potency and Affinity
The following tables summarize the potency (EC50) and binding affinity (Ki) of this compound, (S)-3,5-DHPG, and LY379268 at various metabotropic glutamate receptor subtypes. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Potency (EC50, µM) of mGluR Agonists
| Agonist | mGluR1 | mGluR2 | mGluR3 | mGluR5 | Reference |
| This compound | 15 | 2 | - | 23 | |
| (S)-3,5-DHPG | 6.6 | >1000 | 106 | 2 | |
| LY379268 | >100 | 0.00269 | 0.00448 | >100 |
Table 2: Comparative Binding Affinity (Ki, µM) of mGluR Agonists
| Agonist | mGluR1a | mGluR5a | Reference |
| (S)-3,5-DHPG | 0.9 | 3.9 | [1] |
Key Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize and compare mGluR agonists are provided below.
Electrophysiological Recording in Hippocampal Slices
This protocol is used to measure the effects of mGluR agonists on synaptic transmission and neuronal excitability.
-
Slice Preparation:
-
Young adult rodents (e.g., 4-6 week old C57BL/6J mice) are decapitated, and the brain is rapidly removed and placed in an ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution.[2]
-
The sucrose (B13894) solution contains (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.[2]
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.[3]
-
Slices are then transferred to an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.[2] The aCSF contains (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.[2]
-
-
Recording:
-
A single slice is transferred to a submersion recording chamber continuously perfused with oxygenated aCSF at 32-34°C.[2]
-
Whole-cell patch-clamp or field potential recordings are obtained from neurons in the CA1 region of the hippocampus.[2][3]
-
For whole-cell recordings, glass pipettes (3-5 MΩ resistance) are filled with an internal solution typically containing (in mM): 140 K-gluconate, 10 HEPES, 7 NaCl, 4 Mg-ATP, and 0.3 Na3-GTP.[3]
-
Synaptic responses are evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.[4]
-
-
Drug Application:
-
Agonists such as this compound, (S)-3,5-DHPG, or LY379268 are bath-applied at known concentrations to determine their effects on excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
-
Phosphoinositide Hydrolysis Assay
This biochemical assay is used to measure the activation of Gq-coupled Group I mGluRs (mGluR1 and mGluR5).
-
Cell Culture and Labeling:
-
Primary astrocyte cultures or cell lines expressing the mGluR of interest are cultured in appropriate media.[5]
-
Cells are incubated with [3H]-myo-inositol for 24-48 hours to label the membrane phosphoinositides.
-
-
Agonist Stimulation:
-
The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor activation.
-
The cells are then stimulated with the mGluR agonist (e.g., this compound or (S)-3,5-DHPG) for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid).
-
The aqueous phase containing the IPs is separated by ion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting. The fold increase in IP accumulation over basal levels indicates the extent of receptor activation.
-
G-Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the activation of G-proteins coupled to mGluRs, particularly the Gi/o-coupled Group II and III mGluRs.
-
Membrane Preparation:
-
Membranes are prepared from brain tissue (e.g., rat hippocampus or striatum) or cells expressing the mGluR of interest.
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
-
Binding Assay:
-
The membranes are incubated in a buffer containing GDP, the mGluR agonist (e.g., this compound or LY379268), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS to the activated G-protein is a measure of receptor activation.
-
-
Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the membranes on the filters is determined by liquid scintillation counting.
-
The agonist-stimulated increase in [35S]GTPγS binding is calculated relative to the basal binding in the absence of the agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades activated by Group I and Group II mGluR agonists, as well as a typical experimental workflow for comparing these agonists.
Caption: Group I mGluR Signaling Pathway.
Caption: Group II mGluR Signaling Pathway.
Caption: Workflow for Comparing mGluR Agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of trans-ACPD and Other mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and other key metabotropic glutamate (B1630785) receptor (mGluR) agonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to mGluR Agonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. The activation of these receptors by agonists can lead to a variety of cellular responses, making them important targets for therapeutic intervention in a range of neurological and psychiatric disorders.
This compound is a non-selective agonist for Group I and Group II mGluRs and has been a valuable tool in the initial characterization of these receptors.[1][2] However, a range of more selective and potent agonists have since been developed, offering greater precision in targeting specific mGluR subtypes. This guide will compare the efficacy of this compound with several of these alternative agonists.
Data Presentation: Quantitative Comparison of mGluR Agonists
The following tables summarize the potency (EC₅₀) and binding affinity (Kᵢ/IC₅₀) of this compound and other commonly used mGluR agonists across the different mGluR subtypes. Lower values indicate higher potency or affinity.
Table 1: Potency (EC₅₀, μM) of mGluR Agonists
| Agonist | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8 |
| This compound | 15 | 2 | - | ~800 | 23 | - | - | - |
| L-AP4 | - | - | - | 0.1-0.13 | - | 1.0-2.4 | 249-337 | 0.29 |
| DCG-IV | >1000 (antagonist) | 0.35 | 0.09 | 22.5 (antagonist) | >1000 (antagonist) | 39.6 (antagonist) | 40.1 (antagonist) | 32 (antagonist) |
| LY354740 | >100 | 0.0051 | 0.0243 | >100 | >100 | - | >100 | - |
| CHPG | Inactive | - | - | - | 750 | - | - | - |
| Quisqualate | 0.03-3 | 100-1000 | - | 40-220 | 0.02-0.3 | - | - | 720 |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Table 2: Binding Affinity (Kᵢ/IC₅₀, μM) of mGluR Agonists
| Agonist | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8 |
| DCG-IV | 389 (IC₅₀) | - | - | - | 630 (IC₅₀) | - | - | - |
| LY354740 | - | 0.149 (Kᵢ) | 0.092 (Kᵢ) | - | - | - | - | - |
| (S)-4-CPG | 163 (Kₛ) | - | - | - | No effect | - | - | - |
| (S)-MCPG | 50 (Kₛ) | - | - | - | 316 (Kₛ) | - | - | - |
Data compiled from multiple sources.[7][8][9][10][11]
Signaling Pathways
The activation of different mGluR groups initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Group II and III mGluR Signaling Pathway
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Group I mGluR activation.
Experimental Workflow
Methodology:
-
Cell Culture: Plate cells (e.g., CHO or HEK293 cells stably expressing the mGluR of interest, or primary neurons) in 24-well plates.
-
Radiolabeling: Label cells with [³H]myo-inositol (e.g., 0.5 µCi/well) in inositol-free medium for 24-48 hours.
-
Washing: Wash cells with an appropriate buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]myo-inositol.
-
Pre-incubation: Pre-incubate cells with a buffer containing LiCl (e.g., 10 mM) for 15 minutes to inhibit inositol monophosphatase.
-
Agonist Stimulation: Add varying concentrations of the mGluR agonist and incubate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Extraction and Separation: Neutralize the samples and separate the inositol phosphates from free inositol using anion exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
cAMP Functional Assay
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Group II and III mGluRs.
Methodology:
-
Cell Culture: Culture cells expressing the target mGluR in a suitable plate format (e.g., 96-well plate).
-
Pre-treatment: Pre-treat cells with the mGluR agonist for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1-10 µM) in the continued presence of the agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a luminescence-based assay (e.g., GloSensor™).[12][13]
Calcium Imaging with Fura-2 AM
This technique allows for the real-time measurement of intracellular calcium mobilization, a hallmark of Group I mGluR activation.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 1-5 µM in a physiological buffer) for 30-60 minutes at room temperature or 37°C in the dark.[1][14][15][16]
-
De-esterification: Wash the cells and allow 30 minutes for cellular esterases to cleave the AM ester, trapping the Fura-2 dye inside the cells.[14]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to measure emission at ~510 nm.
-
Data Acquisition: Record baseline fluorescence ratios (F340/F380) and then apply the mGluR agonist. Continue recording to measure the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure changes in the electrical properties of a neuron in response to mGluR activation.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest.
-
Recording Setup: Place the slice in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull glass micropipettes and fill them with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[17][18][19][20][21]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the membrane potential at a fixed value (e.g., -70 mV) and record the currents elicited by agonist application. In current-clamp mode, record the changes in membrane potential in response to the agonist.
Conclusion
The choice of an mGluR agonist is highly dependent on the specific research question. While This compound is a useful tool for general mGluR activation, its lack of selectivity for specific subtypes within Group I and II can be a limitation. For studies requiring high potency and selectivity for Group II mGluRs, LY354740 is a superior choice.[5] For selective activation of Group III mGluRs, L-AP4 is a standard agonist, although its potency varies significantly across the different subtypes within this group.[3][4] DCG-IV is a potent Group II agonist but also exhibits antagonist activity at Group I and III receptors and can act as an NMDA receptor agonist, which must be considered when interpreting results.[7][8][9][22][23] CHPG offers selectivity for mGluR5, albeit with lower potency.[24] Quisqualate is a potent Group I agonist but its utility is limited by its strong activity at ionotropic AMPA receptors.[2]
By carefully considering the data presented in this guide and selecting the most appropriate agonist and experimental methodology, researchers can more accurately probe the diverse functions of metabotropic glutamate receptors.
References
- 1. protocols.io [protocols.io]
- 2. resources.tocris.com [resources.tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. GloSensor™ cAMP Assay Protocol [promega.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. re-place.be [re-place.be]
- 22. Differential effects of the group II mGluR agonist, DCG-IV, on depolarization-induced suppression of inhibition in hippocampal CA1 and CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of trans-ACPD: A Researcher's Guide
For researchers, scientists, and drug development professionals, ensuring safe handling of neuroactive compounds like trans-ACPD is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.
This compound, a potent agonist of metabotropic glutamate (B1630785) receptors, requires careful handling due to its neuroactive properties.[1] While specific occupational exposure limits have not been established, its ability to induce neuronal excitation necessitates stringent adherence to safety protocols to prevent unintended exposure and ensure experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile or latex gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or goggles - N95 or higher respirator | Prevents inhalation of fine particles and dermal contact. |
| Solution Preparation and Handling | - Nitrile or latex gloves - Laboratory coat - Safety glasses with side shields or goggles - Work within a chemical fume hood | Minimizes risk of splashes and aerosol inhalation. |
| Cell Culture and In Vitro Assays | - Nitrile or latex gloves - Laboratory coat - Safety glasses | Standard protection for cell culture work involving chemical agents. |
| In Vivo Injections | - Nitrile or latex gloves - Laboratory coat - Safety glasses or face shield | Protects against accidental needlestick and splashes. |
| Waste Disposal | - Nitrile or latex gloves - Laboratory coat - Safety glasses | Prevents contact with contaminated materials. |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working with this compound.[2]
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks.
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Always store it in a clearly labeled, sealed container.
Preparation of Solutions: All solutions of this compound should be prepared in a well-ventilated chemical fume hood to avoid inhalation of any aerosols.[1] Use appropriate solvents as recommended by the supplier. Ensure all equipment used for preparation is clean and dedicated for this purpose if possible.
Experimental Protocol: General Handling in a Laboratory Setting
The following is a generalized protocol for handling this compound in a typical experimental workflow.
-
Pre-Experiment Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify the functionality of the chemical fume hood and any other engineering controls.
-
Review the experimental protocol and the safety data sheet (SDS) for this compound and any other chemicals being used.
-
Locate the nearest eyewash station and safety shower.
-
-
Compound Handling:
-
When weighing the solid form of this compound, use an analytical balance within a fume hood or a containment enclosure to prevent dispersal of the powder.
-
To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Experimental Application:
-
When adding this compound to cell cultures or experimental preparations, use calibrated micropipettes with filtered tips to ensure accuracy and prevent aerosol generation.
-
For in vivo studies, use appropriate animal handling and restraint techniques to minimize the risk of accidental exposure during injection.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] It should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag and disposed of accordingly.[4]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If safe to do so, close the doors to the laboratory to contain any potential vapors.
-
Protect: Don the appropriate PPE, including a respirator if the compound is in powder form or the spill is large.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[5] For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.
-
Clean: Carefully scoop the absorbed material or the covered powder into a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to an area with fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
